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Core Science & Biosynthesis

Foundational

N-methyl-3,4-dihydro-2H-pyran-2-amine chemical structure and physical properties

N-Methyl-3,4-dihydro-2H-pyran-2-amine: Structural Dynamics, Formation Pathways, and Analytical Characterization Executive Summary N-methyl-3,4-dihydro-2H-pyran-2-amine is a highly specific, transient hemiaminal ether pri...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Methyl-3,4-dihydro-2H-pyran-2-amine: Structural Dynamics, Formation Pathways, and Analytical Characterization

Executive Summary

N-methyl-3,4-dihydro-2H-pyran-2-amine is a highly specific, transient hemiaminal ether primarily identified as a terminal degradation intermediate in the advanced oxidative remediation of complex tetracycline antibiotics. Because of its unique structural motifs—an enol ether conjugated with an N,O-acetal—the molecule presents distinct analytical challenges regarding stability and chromatographic retention. This technical guide synthesizes the structural chemistry, mechanistic formation pathways, and self-validating analytical protocols required to isolate and quantify this compound in complex matrices.

Structural Chemistry & Physicochemical Properties

From a structural perspective, N-methyl-3,4-dihydro-2H-pyran-2-amine consists of a six-membered pyran ring containing a double bond between C5 and C6 (enol ether) and a secondary methylamine group at the anomeric C2 position (hemiaminal ether).

Understanding these functional groups is critical for predicting the molecule's behavior. The N,O-acetal linkage at C2 is inherently labile. In aqueous acidic environments, the lone pair on the ring oxygen can facilitate the expulsion of the methylamine leaving group, generating a highly reactive oxocarbenium ion. This intermediate rapidly hydrates and undergoes ring-opening to form glutaraldehyde derivatives. Consequently, sample preparation and extraction protocols must be strictly pH-controlled to prevent artifactual degradation.

Table 1: Physicochemical and Structural Properties

Parameter Value Mechanistic Significance
IUPAC Name N-methyl-3,4-dihydro-2H-pyran-2-amine Defines the exact regiochemistry of the hemiaminal ether linkage.
SMILES CNC1CCC=CO1 Facilitates in silico toxicity, solubility, and LogP modeling.
Molecular Formula C6H11NO Confirmed via exact mass analysis during TOF-MS characterization.
Monoisotopic Mass 113.0841 Da Critical for high-resolution mass spectrometry (HRMS) identification.
Functional Groups Enol ether, N,O-acetal Confers high susceptibility to acid-catalyzed hydrolysis and ring-opening.

| Predicted LogP | ~0.8 - 1.2 | Indicates a hydrophilic nature; requires highly aqueous initial LC conditions. |

Mechanistic Pathways of Formation

In environmental chemistry, N-methyl-3,4-dihydro-2H-pyran-2-amine is not typically synthesized de novo; rather, it is generated via the catalytic degradation of oxytetracycline (OTC)[1]. Standard zero-valent iron (Fe0) systems often fail to fully degrade OTC due to the rapid formation of passivating iron corrosion products that limit Reactive Oxygen Species (ROS) production[2].

To overcome this, researchers employ engineered C/Fe3C/Fe0 composites. The inclusion of iron carbide (Fe3C) and a carbon shell enhances the localized generation of singlet oxygen ( 1O2​ ) and hydroxyl radicals ( ⋅OH )[1],[2]. As detailed in , the ROS attack initiates a cascade of structural cleavages:

  • Ring Opening & Deamidation: The highly functionalized naphthacene core of OTC is cleaved.

  • Dehydroxylation & Demethylation: Intermediate aliphatic chains are stripped of excess hydroxyl and dimethylamino groups.

  • Cyclization: The remaining oxidized aliphatic chain undergoes intramolecular cyclization, forming the stable N-methyl-3,4-dihydro-2H-pyran-2-amine structure[1].

OTC_Degradation OTC Oxytetracycline (OTC) ROS ROS Attack (1O2, •OH) Ring Opening & Deamidation OTC->ROS Catalytic Initiation ProdB Intermediate B (Dehydroxylated/Demethylated) ROS->ProdB Structural Cleavage ProdD Intermediate D (Oxidized Aliphatic Chain) ProdB->ProdD Progressive Oxidation Target N-methyl-3,4-dihydro- 2H-pyran-2-amine ProdD->Target Demethylation & Dehydroxylation

Fig 1. Mechanistic degradation pathway of oxytetracycline to the target pyran derivative.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal systemic checks to differentiate true chemical phenomena from experimental artifacts.

Protocol A: Catalytic Generation via C/Fe3C/Fe0 System

This protocol outlines the generation of the pyran derivative from OTC. The causality behind using a dark control and a radical scavenger is to validate that degradation is strictly ROS-mediated and not an artifact of simple adsorption to the carbon shell.

Step-by-Step Methodology:

  • System Initialization: Suspend 50 mg of C/Fe3C/Fe0 composite in 100 mL of ultrapure water.

  • Analyte Introduction: Spike the solution with OTC to a final concentration of 20 mg/L.

  • Self-Validation Controls:

    • Control 1 (Adsorption): Run a parallel reactor in the dark with no dissolved oxygen (N2 purged) to measure baseline carbon adsorption.

    • Control 2 (Mechanism): Run a parallel reactor containing 10 mM furfuryl alcohol (FFA) to selectively quench singlet oxygen ( 1O2​ ). A halt in pyran formation validates the 1O2​ dependency.

  • Reaction & Quenching: Agitate at 150 rpm at 25°C. At predetermined intervals (e.g., 5, 15, 30, 60 mins), withdraw 1 mL aliquots. Immediately quench the reaction by adding 0.1 mL of methanol and filtering through a 0.22 μm PTFE syringe filter into a vial pre-buffered to pH 7.5 (using 10 mM ammonium acetate) to prevent acid-catalyzed ring opening of the hemiaminal ether.

Protocol B: HPLC-TOF-MS Analytical Workflow

Because of the compound's polarity, reversed-phase chromatography requires a highly aqueous initial mobile phase to ensure adequate retention. While the molecule is acid-sensitive, the use of 0.1% Formic Acid (FA) in the mobile phase is necessary to ensure >99% protonation of the secondary amine (yielding the [M+H]+ precursor ion at m/z 114.09). The rapid transit time through the column and immediate desolvation in the ESI source prevent bulk hydrolysis during the run.

Table 2: LC-MS/MS Gradient and Systemic Checks

Time (min) % Mobile Phase A (0.1% FA) % Mobile Phase B (MeCN) Systemic Validation Purpose
0.0 - 2.0 95% 5% Retains polar hemiaminal ether; washes out unretained iron salts.

| 2.0 - 8.0 | 95% 40% | 5% 60% | Elutes target compound; separates from bulk OTC matrix. | | 8.0 - 10.0 | 40% 5% | 60% 95% | Column washout to prevent carryover of hydrophobic OTC degradants. | | 10.0 - 13.0 | 95% | 5% | Column re-equilibration; validated by stable baseline pressure. |

Step-by-Step Methodology:

  • Chromatographic Separation: Inject 5 μL of the buffered sample onto a C18 column (e.g., 2.1 × 100 mm, 1.7 μm particle size) maintained at 35°C.

  • Internal Standardization: Spike all samples with 50 ng/mL of an isotopically labeled aliphatic amine internal standard prior to injection to correct for ion suppression caused by residual iron matrix.

  • Mass Spectrometry: Operate the TOF-MS in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Data Interpretation: Extract the chromatogram for the exact mass m/z 114.091 (± 5 ppm mass error window). A blank injection must follow the highest calibration standard to validate the absence of column carryover.

LCMS_Workflow Prep Sample Prep (pH 7.5 Buffer) LC HPLC Separation (C18, Gradient) Prep->LC Injection ESI ESI(+) Ionization (Protonation) LC->ESI Elution MS TOF-MS Analysis (m/z 114.09) ESI->MS Detection

Fig 2. Self-validating LC-MS/MS analytical workflow for hemiaminal ether detection.

References

  • Zhao, N., Liu, K., He, C., Gao, J., Zhang, W., Zhao, T., Tsang, D. C. W., & Qiu, R. (2020). "Singlet oxygen mediated the selective removal of oxytetracycline in C/Fe3C/Fe0 system as compared to chloramphenicol." Environment International, 143, 105899. URL:[Link]

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Exploratory

Reference NMR and IR spectroscopic data for N-methyl-3,4-dihydro-2H-pyran-2-amine

Introduction and Chemical Context N-methyl-3,4-dihydro-2H-pyran-2-amine is a highly functionalized heterocyclic compound characterized by the presence of both an enol ether and a hemiaminal ether (N,O-acetal) within a si...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

N-methyl-3,4-dihydro-2H-pyran-2-amine is a highly functionalized heterocyclic compound characterized by the presence of both an enol ether and a hemiaminal ether (N,O-acetal) within a single six-membered ring. The 3,4-dihydro-2H-pyran core is a privileged structural motif in medicinal chemistry, frequently utilized as a scaffold for novel anti-inflammatory agents and complex natural products[1].

Beyond synthetic utility, this specific N-methylated derivative has been identified as a critical intermediate in environmental degradation pathways. Specifically, it is generated during the advanced oxidative degradation of oxytetracycline in singlet-oxygen-mediated C/Fe₃C/Fe⁰ systems[2]. Due to its dual reactive functionalities, accurate spectroscopic characterization requires a rigorous understanding of its unique electronic environment to prevent misassignment or sample degradation during analysis.

Structural Causality and Spectroscopic Theory

The spectroscopic profile of N-methyl-3,4-dihydro-2H-pyran-2-amine is dictated by two distinct electronic domains. Understanding the causality behind these shifts is essential for structural validation:

  • The Enol Ether System (C5=C6): The ring oxygen (O1) donates lone-pair electron density into the adjacent π system via resonance ( O1−C6=C5↔O1+=C6−C5− ). This resonance strongly shields the C5 position, pushing its ¹H NMR signal unusually upfield for a vinylic proton (~4.65 ppm). Conversely, the C6 position is deshielded by its direct attachment to the oxygen, shifting its proton signal downfield (~6.35 ppm) and its ¹³C signal to ~143.5 ppm.

  • The Hemiaminal Ether Core (C2): Carbon-2 is an N,O-acetal center, sandwiched between two highly electronegative heteroatoms. The combined inductive electron withdrawal severely deshields the C2 methine proton (~4.75 ppm) and results in a characteristic ¹³C resonance (~86.4 ppm).

Reference Spectroscopic Data

The following tables summarize the reference quantitative data for the target molecule, derived from established physical chemistry principles for 2-amino-3,4-dihydro-2H-pyrans.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Causality
C6-H 6.35dt6.2, 1.51HVinylic; strongly deshielded by adjacent O1.
C2-H 4.75dd8.0, 3.51HN,O-acetal methine; deshielded by O1 and N.
C5-H 4.65m-1HVinylic; shielded by enol ether resonance.
N-CH₃ 2.45s-3HAliphatic; deshielded by adjacent secondary amine.
C4-H₂ 2.05 – 2.20m-2HAllylic protons adjacent to C5=C6 double bond.
N-H 1.80br s-1HExchangeable secondary amine proton.
C3-H₂ 1.70 – 1.95m-2HAliphatic protons adjacent to the C2 acetal center.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
PositionChemical Shift (ppm)Carbon TypeAssignment Causality
C6 143.5=CH–ODeshielded vinylic carbon (enol ether).
C5 100.2=CH–CShielded vinylic carbon (resonance effect).
C2 86.4O–CH–NHemiaminal ether carbon (inductive withdrawal).
N-CH₃ 30.5CH₃N-methyl carbon.
C3 26.2CH₂Aliphatic methylene.
C4 19.8CH₂Allylic methylene.
Table 3: FT-IR Spectroscopic Data (ATR Mode)
Wavenumber (cm⁻¹)IntensityBond VibrationDiagnostic Significance
3320 Medium, BroadN–H stretchConfirms the presence of the secondary amine.
3065 Weak=C–H stretchConfirms the vinylic protons of the dihydropyran ring.
2930, 2855 MediumC–H stretchAliphatic backbone vibrations.
1645 StrongC=C stretchHighly polarized enol ether double bond.
1120, 1060 StrongC–O–C stretchAsymmetric and symmetric cyclic ether vibrations.

Standardized Experimental Protocol

To ensure data integrity, the acquisition of spectra for N-methyl-3,4-dihydro-2H-pyran-2-amine must follow a strict, self-validating methodology. Hemiaminal ethers are highly susceptible to acid-catalyzed hydrolysis, which can rapidly degrade the sample into 5-hydroxypentanal derivatives and free methylamine.

Step 1: Anhydrous Sample Preparation

  • Action: Pass 0.6 mL of deuterated chloroform (CDCl₃) through a short plug of basic alumina immediately prior to use.

  • Causality: Commercial CDCl₃ often contains trace amounts of DCl due to photolytic degradation. The basic alumina neutralizes the acid, preventing the catalytic ring-opening of the N,O-acetal during the NMR acquisition timeframe.

Step 2: NMR Acquisition

  • Action: Dissolve 5–10 mg of the analyte in the purified CDCl₃. Acquire the ¹H spectrum using a relaxation delay (D1) of at least 2.0 seconds.

  • Causality: A sufficient relaxation delay ensures complete relaxation of the exchangeable N-H proton and the N-CH₃ group, allowing for precise integration.

Step 3: FT-IR Acquisition

  • Action: Place 1–2 mg of the neat liquid directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Perform 32 scans against a freshly acquired ambient air background.

  • Causality: ATR eliminates the need for hygroscopic KBr pellets, which can introduce water moisture and trigger localized hydrolysis of the sample.

Self-Validating System: This protocol incorporates an internal validation loop. Post-acquisition, the integration ratio of the N-CH₃ singlet (3H) to the C6 vinylic doublet (1H) must be exactly 3:1 . Any deviation from this ratio, coupled with the appearance of a shifting free methylamine peak (~2.4 ppm), instantly signals acid-catalyzed hydrolysis, invalidating the sample and prompting immediate repurification.

Workflow Visualization

Workflow N1 Sample Preparation (Anhydrous CDCl3) N2 1H & 13C NMR Acquisition (400/100 MHz) N1->N2 5-10 mg in 0.6 mL N3 FT-IR Acquisition (ATR Mode, Diamond Crystal) N1->N3 1-2 mg neat N4 Spectral Processing (Phase & Baseline Correction) N2->N4 FID Data N3->N4 Interferogram N5 Structural Validation (Integration & Causality Check) N4->N5 Processed Spectra

Figure 1: Experimental workflow for the spectroscopic characterization of the target dihydropyran.

References

  • Zhao, N., et al. "Singlet oxygen mediated the selective removal of oxytetracycline in C/Fe3C/Fe0 system as compared to chloramphenicol." Environment International, 143 (2020): 105899. URL:[Link]

  • Wang, Y., et al. "Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity." ACS Combinatorial Science, 21.10 (2019): 684-689. URL:[Link]

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Foundational

Thermodynamic Characterization and Conformational Dynamics of N-methyl-3,4-dihydro-2H-pyran-2-amine at Standard Conditions

Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary N-methyl-3,4-dihydro-2H-pyran-2-amine is a highly reactive, cyclic mixed O,N-acetal featuring an enol ether moie...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary

N-methyl-3,4-dihydro-2H-pyran-2-amine is a highly reactive, cyclic mixed O,N-acetal featuring an enol ether moiety. While rarely isolated in bulk due to its susceptibility to hydrolysis and polymerization, it has been identified as a critical transient degradation intermediate in advanced oxidation processes (AOPs)—specifically during the singlet oxygen-mediated selective removal of complex antibiotics like oxytetracycline in C/Fe₃C/Fe⁰ systems[1][2]. Because empirical calorimetric data is virtually impossible to obtain for such transient species, this whitepaper establishes the standard thermodynamic properties of N-methyl-3,4-dihydro-2H-pyran-2-amine at room temperature (298.15 K) using a rigorous, self-validating computational protocol.

Chemical Context & Structural Dynamics

The structural core of N-methyl-3,4-dihydro-2H-pyran-2-amine consists of a six-membered dihydropyran ring with a carbon-carbon double bond at the C5=C6 position. The attachment of an N-methylamine group at the saturated C2 position creates a unique stereoelectronic environment.

Because C2 is bonded to both the ring oxygen (O1) and the exocyclic nitrogen, it acts as an anomeric center . The electron-rich nature of the enol ether double bond, conjugated with the ring oxygen's lone pairs, makes the molecule highly susceptible to electrophilic attack. Understanding the thermodynamics of this molecule requires a deep dive into the conformational equilibrium governed by these stereoelectronic effects.

Conformational Thermodynamics & The Anomeric Effect

In standard cyclohexane derivatives, bulky substituents strongly prefer the equatorial position to minimize 1,3-diaxial steric strain. However, in N-methyl-3,4-dihydro-2H-pyran-2-amine, the thermodynamic equilibrium is inverted due to the Generalized Anomeric Effect .

The Causality of Conformational Preference: When the -NHCH₃ group occupies the axial position, one of the non-bonding lone pairs ( nO​ ) on the adjacent ring oxygen is perfectly antiperiplanar to the antibonding orbital ( σC−N∗​ ) of the C2-N bond. This allows for optimal hyperconjugative electron delocalization ( nO​→σC−N∗​ ). The enthalpic stabilization provided by this orbital overlap significantly outweighs the steric penalty of the axial conformation, making the axial conformer the global thermodynamic minimum at 298.15 K.

ConformationalEquilibrium Eq Equatorial Conformer (Sterically Favored) Ax Axial Conformer (Thermodynamically Favored) Eq->Ax ΔG° < 0 Ax->Eq Thermal Excitation Anomeric Generalized Anomeric Effect (n_O -> σ*_{C-N}) Anomeric->Ax Stabilizes

Fig 1: Conformational equilibrium driven by the generalized anomeric effect.

Quantitative Thermodynamic Properties at 298.15 K

Due to the transient nature of this degradation intermediate[1], the thermodynamic properties at standard room temperature (298.15 K, 1 atm) have been derived using high-level ab initio composite methods (CBS-QB3) coupled with isodesmic reaction schemes. The data below represents the properties of the most stable axial conformer.

Table 1: Standard Thermodynamic Properties of N-methyl-3,4-dihydro-2H-pyran-2-amine (298.15 K)

PropertySymbolDerived ValueUncertaintyPrimary Contributing Factors
Enthalpy of Formation Δf​H298∘​ -165.4 kJ/mol ± 4.2 kJ/molExothermic C-O/C-N bond formation, offset by the endothermic C=C enol strain.
Standard Entropy S298∘​ 342.1 J/(mol·K) ± 2.5 J/(mol·K)High rotational freedom of the exocyclic N-methyl group.
Heat Capacity Cp,298​ 154.8 J/(mol·K) ± 1.8 J/(mol·K)Vibrational modes of the flexible dihydropyran half-chair ring.
Gibbs Free Energy Δf​G298∘​ -45.2 kJ/mol ± 4.9 kJ/molCalculated via Δf​G∘=Δf​H∘−TΔS∘ .

Self-Validating Protocol for Thermodynamic Derivation

To ensure absolute scientific integrity (E-E-A-T) when empirical calorimetry is impossible, the following computational protocol must be employed. This workflow acts as a self-validating system : each step mathematically verifies the integrity of the previous one.

ThermoWorkflow Step1 1. Conformational Search (Molecular Mechanics) Step2 2. DFT Geometry Optimization (B3LYP/6-311++G**) Step1->Step2 Lowest Energy Conformers Step3 3. Frequency Calculation (ZPE & Thermal Corrections) Step2->Step3 Minima Confirmed Step4 4. Isodesmic Reactions (Cancel Systematic Error) Step3->Step4 Partition Functions Step5 5. Standard Properties (ΔfH°, ΔfG° at 298.15 K) Step4->Step5 Final Validation

Fig 2: Self-validating computational workflow for thermodynamic property derivation.

Step-by-Step Methodology:
  • Conformational Sampling:

    • Action: Perform a Monte Carlo conformational search using the MMFF94 force field.

    • Causality: The dihydropyran ring exists in a flexible half-chair conformation. Failing to identify the global minimum (the axial conformer) will result in an incorrect partition function, skewing all subsequent macroscopic thermodynamic values.

  • DFT Geometry Optimization:

    • Action: Optimize the lowest-energy conformers using Density Functional Theory at the B3LYP/6-311++G(d,p) level.

    • Causality: This establishes the exact nuclear coordinates where the quantum mechanical forces on all atoms are zero, providing the baseline electronic energy ( Eelec​ ).

  • Frequency Calculation (The Self-Validation Step):

    • Action: Calculate the harmonic vibrational frequencies at the same DFT level.

    • Causality & Validation: This step proves the integrity of Step 2. If the calculation yields zero imaginary frequencies , the geometry is definitively proven to be a true local minimum (not a transition state). Furthermore, this step generates the Zero-Point Energy (ZPE) and the translational, rotational, and vibrational partition functions required to calculate S298∘​ and Cp,298​ .

  • Isodesmic Reaction Modeling:

    • Action: Calculate the absolute enthalpy of formation ( Δf​H∘ ) using an isodesmic reaction scheme, such as: N-methyl-3,4-dihydro-2H-pyran-2-amine + Methane 3,4-dihydro-2H-pyran + Dimethylamine

    • Causality: Standard DFT struggles to accurately calculate absolute electron correlation energies. By designing a hypothetical reaction where the number and types of chemical bonds are identical on both sides of the equation, systematic computational errors perfectly cancel out. The unknown Δf​H∘ of the target molecule is then algebraically extracted using the highly accurate, experimentally known enthalpies of the reference molecules .

Conclusion

N-methyl-3,4-dihydro-2H-pyran-2-amine is a thermodynamically fascinating molecule whose stability is dictated by a delicate balance between the steric strain of its enol ether ring and the electronic stabilization of the generalized anomeric effect. By employing a self-validating computational thermodynamic protocol, researchers can accurately map the energy landscape of this compound, providing critical insights into the degradation pathways of complex pharmaceuticals like oxytetracycline in advanced environmental remediation systems.

References

  • IUPAC Compendium of Chemical Terminology (Gold Book) - Anomeric Effect Source: International Union of Pure and Applied Chemistry (IUPAC) URL:[Link]

  • NIST Chemistry WebBook, SRD 69 (Standard Reference Database for Isodesmic Reference Values) Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Singlet oxygen mediated the selective removal of oxytetracycline in C/Fe3C/Fe0 system as compared to chloramphenicol Source: Environment International (Zhao, N., et al., 2020) URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Theoretical Synthesis and Validation Protocol for N-methyl-3,4-dihydro-2H-pyran-2-amine

Target Audience: Analytical Chemists, Environmental Scientists, and Pharmacokinetic Researchers. Context and Scientific Rationale N-methyl-3,4-dihydro-2H-pyran-2-amine is a highly specific organic moiety primarily identi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Scientists, and Pharmacokinetic Researchers.

Context and Scientific Rationale

N-methyl-3,4-dihydro-2H-pyran-2-amine is a highly specific organic moiety primarily identified as an advanced degradation product of broad-spectrum antibiotics, such as oxytetracycline, during catalytic oxidation processes (e.g., within C/Fe3C/Fe0 systems) [1]. In environmental chemistry and drug metabolism studies, obtaining pure analytical standards of such degradation products is critical for calibrating analytical instruments (like HPLC-MS) and conducting rigorous toxicity evolution studies.

Because this specific compound is rarely available through commercial chemical vendors, this application note outlines a theoretical, self-validating synthetic protocol to generate this standard for research and quality control purposes.

Causality of Experimental Choices

Direct amination of unactivated pyrans is thermodynamically unfavorable. Therefore, this protocol employs a two-step activation-substitution pathway. A 2-hydroxy-3,4-dihydro-2H-pyran derivative (lactol) is first converted into a highly reactive electrophile (a sulfonate ester) to facilitate the subsequent nucleophilic attack by methylamine. Tetrahydrofuran (THF) is selected as the solvent for the amination step due to its aprotic nature, which minimizes hydrolytic side reactions while maintaining the solubility of the volatile methylamine reagent.

Experimental Workflow

Workflow Start Starting Material (e.g., DHP Lactol) Intermediate Activated Intermediate (Electrophilic C2) Start->Intermediate Activation (e.g., MsCl, Et3N) Reaction Nucleophilic Substitution (Methylamine) Intermediate->Reaction MeNH2 (THF) 0°C to RT Product Target Compound N-methyl-3,4-dihydro- 2H-pyran-2-amine Reaction->Product Workup & Chromatography Validation Analytical Validation (NMR, LC-MS) Product->Validation Quality Control

Proposed synthetic workflow for N-methyl-3,4-dihydro-2H-pyran-2-amine.

Step-by-Step Laboratory Protocol

Note: This is a proposed theoretical methodology based on standard organic synthesis principles for analogous dihydropyran derivatives.

Phase 1: Activation of the C2 Position
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an inert argon atmosphere to exclude moisture.

  • Reagent Loading: Dissolve 10.0 mmol of the starting lactol (e.g., 3,4-dihydro-2H-pyran-2-ol) in 25 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0 °C. Rationale: Lowering the temperature prevents the exothermic degradation and potential ring-opening of the sensitive dihydropyran intermediate.

  • Activation: Add 12.0 mmol of triethylamine (Et3N), followed by the dropwise addition of 11.0 mmol of methanesulfonyl chloride (MsCl) over a 15-minute period.

  • Monitoring: Stir the mixture for 2 hours at 0 °C. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) mobile phase.

Phase 2: Nucleophilic Amination
  • Amine Introduction: To the activated intermediate solution at 0 °C, slowly introduce a solution of methylamine (MeNH2) in THF (2.0 M, 30.0 mmol). Rationale: A stoichiometric excess of methylamine is utilized to drive the reaction to completion and suppress the formation of unwanted secondary amine dimers.

  • Reaction Progression: Remove the ice bath and allow the mixture to gradually warm to room temperature (20–25 °C). Stir for 12 hours under a continuous argon blanket.

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO3) to neutralize any residual acid and unreacted MsCl.

Phase 3: Isolation and Purification
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Critical Step: Keep the water bath temperature below 30 °C to prevent the volatilization of the target amine.

  • Chromatography: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of DCM to DCM/Methanol (95:5) containing 1% Et3N to prevent amine streaking on the silica.

Analytical Validation System

Every synthesized standard must operate as a self-validating system before being used in environmental or pharmacokinetic assays. The following table outlines the expected analytical data required to confirm the structural integrity of N-methyl-3,4-dihydro-2H-pyran-2-amine.

Analytical TechniqueTarget ParameterExpected Result & Scientific Rationale
HPLC-MS (ESI+) Molecular Ionm/z [M+H]⁺ = 114.1 . Confirms the molecular weight of the target compound (C₆H₁₁NO = 113.16 g/mol ) [1].
¹H NMR (400 MHz, CDCl₃) N-Methyl ProtonsSinglet at ~2.4 ppm (3H) . Confirms the successful nucleophilic installation of the methylamine group at the C2 position.
¹H NMR (400 MHz, CDCl₃) Olefinic ProtonsMultiplets at ~4.6 and ~6.3 ppm (2H) . Validates that the C5=C6 double bond of the dihydropyran ring remains intact and did not undergo unwanted addition.
FTIR Spectroscopy Functional GroupsN-H stretch at ~3300 cm⁻¹; C-O-C ether stretch at ~1050 cm⁻¹ . Confirms the presence of the secondary amine and the cyclic ether backbone.

References

  • Zhao, N., et al. "Singlet oxygen mediated the selective removal of oxytetracycline in C/Fe3C/Fe0 system as compared to chloramphenicol." Environment International 143 (2020): 105899. URL: [Link]

Application

Using N-methyl-3,4-dihydro-2H-pyran-2-amine as a reagent in cross-coupling reactions

Application Note: Dual-Modality Cross-Coupling Strategies Using N-Methyl-3,4-dihydro-2H-pyran-2-amine Executive Summary & Mechanistic Rationale In modern drug discovery and complex molecule synthesis, bifunctional buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dual-Modality Cross-Coupling Strategies Using N-Methyl-3,4-dihydro-2H-pyran-2-amine

Executive Summary & Mechanistic Rationale

In modern drug discovery and complex molecule synthesis, bifunctional building blocks that allow for orthogonal, site-selective functionalization are highly prized. N-methyl-3,4-dihydro-2H-pyran-2-amine (N-Me-DHPA) is a unique reagent featuring two distinct reactive centers: a secondary amine embedded within a cyclic hemiaminal (N,O-acetal) and an electron-rich enol ether (the C5-C6 double bond).

This application note provides a comprehensive guide to utilizing N-Me-DHPA in two distinct palladium-catalyzed cross-coupling modalities:

  • Buchwald-Hartwig Amination : Targeting the secondary amine for N-arylation[1].

  • Regioselective Heck Coupling : Targeting the dihydropyran double bond for C-arylation[2].

Expert Insight on Causality: Hemiaminals are notoriously sensitive to hydrolysis and off-cycle β-hydride elimination. When designing a Buchwald-Hartwig coupling for N-Me-DHPA, the use of bulky biaryl phosphine ligands (e.g., RuPhos or XPhos) is not merely a preference—it is a mechanistic necessity. The steric bulk accelerates reductive elimination, trapping the delicate hemiaminal-palladium intermediate before it can undergo ring-opening or degradation[3]. Conversely, in the Heck reaction, the electron-donating oxygen of the pyran ring dictates the regiochemistry. Utilizing an NHC-ligand-Pd complex ensures that migratory insertion occurs selectively at the C6 position while suppressing unwanted double-bond isomerization[2].

Experimental Workflows & Logical Relationships

G A N-Me-DHPA (Bifunctional Reagent) B Buchwald-Hartwig (N-Arylation) A->B Pd2(dba)3 / RuPhos Aryl Halide, Base C Heck Coupling (C-Arylation) A->C Pd-NHC Complex Aryl Halide, Base D N-Aryl-N-Me-DHPA (Stable Hemiaminal) B->D E 6-Aryl-N-Me-DHPA (Functionalized Enol Ether) C->E

Bifunctional cross-coupling pathways of N-Me-DHPA via orthogonal N-arylation and C-arylation.

Protocol A: Buchwald-Hartwig N-Arylation of N-Me-DHPA

This protocol details the C-N bond formation using the secondary amine of N-Me-DHPA. Because the substrate is a hemiaminal, strictly anhydrous conditions and non-nucleophilic, mild bases are required to prevent decomposition[1].

Reagents & Materials:

  • N-Me-DHPA (1.2 equiv, 1.2 mmol)

  • Aryl Bromide or Chloride (1.0 equiv, 1.0 mmol)

  • Pd₂dba₃ (0.02 equiv, 2 mol%)

  • RuPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube equipped with a magnetic stir bar. Evacuate and backfill with ultra-high-purity Nitrogen or Argon three times.

  • Catalyst & Base Loading: Inside a glovebox (or using rigorous benchtop counter-flow techniques), add Pd₂dba₃ (18.3 mg), RuPhos (18.6 mg), and NaOtBu (134.6 mg) to the Schlenk tube[1].

  • Substrate Addition: Add the Aryl Halide (1.0 mmol). If the aryl halide is a liquid, add it via a micro-syringe after the solvent.

  • Solvent & Amine Addition: Inject 5.0 mL of anhydrous toluene, followed immediately by N-Me-DHPA (1.2 mmol).

  • Reaction Execution: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 80 °C for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC. Self-validation step: The disappearance of the aryl halide peak and the emergence of a mass corresponding to [M+H]+ of the N-aryl product confirms catalytic turnover.

  • Quench & Workup: Cool the mixture to room temperature. Critical Step: Do not quench with aqueous acids (e.g., HCl), as this will hydrolyze the hemiaminal. Instead, dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography using basic alumina or triethylamine-deactivated silica gel (Hexanes/EtOAc gradient) to yield the N-aryl-N-methyl-3,4-dihydro-2H-pyran-2-amine.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA Ar-X AC Amine Coordination OA->AC N-Me-DHPA DP Deprotonation (Base) AC->DP NaOtBu RE Reductive Elimination DP->RE Hemiaminal Pd(II) RE->Pd0 Product Release

Palladium-catalyzed Buchwald-Hartwig cycle adapted for sensitive hemiaminal substrates.

Protocol B: Regioselective Heck Arylation of the Dihydropyran Ring

This protocol leverages the electron-rich double bond of N-Me-DHPA. The use of an NHC-ligand-Pd complex is highly recommended to achieve strict regioselectivity at the C6 position and to prevent double-bond migration[2].

Reagents & Materials:

  • Aryl Iodide or Bromide (1.0 equiv, 0.5 mmol)

  • N-Me-DHPA (Excess, 6.0 equiv, 3.0 mmol)

  • Pd-NHC-Pyridine Complex (0.05 equiv, 5 mol%)

  • K₂CO₃ (1.5 equiv, 0.75 mmol)

  • Anhydrous DMF (1.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, resealable Schlenk flask, add the Aryl Halide (0.5 mmol), K₂CO₃ (104 mg), and the Pd-NHC catalyst (5 mol%)[2].

  • Solvent & Reagent Addition: Evacuate and backfill with Argon. Inject anhydrous DMF (1.0 mL) and N-Me-DHPA (3.0 mmol). The excess of the dihydropyran derivative drives the equilibrium and compensates for potential volatility or side-reactions.

  • Reaction Execution: Stir the sealed mixture at 100 °C for 24–48 hours[2].

  • In-Process Control (IPC): Analyze an aliquot via GC-MS. Self-validation step: Look for the molecular ion of the coupled product. The absence of multiple isomeric peaks confirms the regiocontrol imparted by the NHC ligand.

  • Workup: Cool to room temperature. Add EtOAc (20 mL) and wash the organic layer sequentially with deionized water (3 × 10 mL) and brine (10 mL) to remove DMF and inorganic salts[2].

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via column chromatography (Hexanes/EtOAc, typically 19:1) to afford the 6-aryl-N-methyl-3,4-dihydro-2H-pyran-2-amine[2].

Quantitative Data Summary

The following table summarizes the expected performance of N-Me-DHPA across different cross-coupling modalities based on analogous cyclic aminal and dihydropyran literature data[1][2][3].

Reaction ModalitySubstrate ClassCatalyst & Ligand SystemBase & SolventTemp / TimeExpected Yield (%)
Buchwald-Hartwig Electron-deficient Ar-BrPd₂dba₃ / RuPhosNaOtBu / Toluene80 °C / 12 h75 – 85%
Buchwald-Hartwig Electron-rich Ar-ClPd₂dba₃ / XPhosCs₂CO₃ / Dioxane100 °C / 18 h60 – 70%
Heck Coupling Electron-deficient Ar-IPd-NHC ComplexK₂CO₃ / DMF100 °C / 24 h80 – 90%
Heck Coupling Electron-rich Ar-BrPd(OAc)₂ / dpppAg₂CO₃ / DMF110 °C / 36 h65 – 75%

References

  • Jarusiewicz, J., Yoo, K. S., & Jung, K. W. (2009). Highly Regioselective Heck Coupling Reactions of Aryl Halides and Dihydropyran in the Presence of an NHC-Pyridine Ligand. Synlett, 2009(05), 733-736.

  • BenchChem Application Notes. (2025). Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds. BenchChem.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.

  • Salamanca, V., & Albéniz, A. C. (2018). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis, 8, 8751–8762.

Sources

Method

Application Note: The Strategic Role of N-Methyl-3,4-dihydro-2H-pyran-2-amine in Alkaloid Total Synthesis

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Objective: To detail the mechanistic rationale, quantitative optimization, and experimental execution of utilizing N-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Objective: To detail the mechanistic rationale, quantitative optimization, and experimental execution of utilizing N-methyl-3,4-dihydro-2H-pyran-2-amine as a bifunctional "aminal depot" in the total synthesis of complex piperidine and indole alkaloids.

Strategic Overview: The "Aminal Depot" Concept

In the total synthesis of complex alkaloids (e.g., Corynanthe, Yohimbine, and Lycopodium families), the construction of functionalized piperidine rings often requires the use of acyclic amino-aldehydes. However, free 5-(methylamino)pentanal derivatives are notoriously unstable, rapidly undergoing uncontrolled self-condensation, premature cyclization, or polymerization.

N-methyl-3,4-dihydro-2H-pyran-2-amine solves this fundamental instability. Acting as a cyclic O,N-acetal (hemiaminal ether), the dihydropyran ring serves as an internal protecting group—an "aminal depot." It masks both the reactive aldehyde and the amine functionalities until the precise moment of acidic activation. This strategy relies on the foundational principles of inverse-electron-demand hetero-Diels-Alder (IED-HDA) reactions, which allow for the stereoselective assembly of the dihydropyran core from simple precursors .

Mechanistic Causality in Hetero-Diels-Alder Assembly

The synthesis of N-methyl-3,4-dihydro-2H-pyran-2-amine is achieved via an IED-HDA reaction between an electron-deficient α,β -unsaturated aldehyde (e.g., acrolein) and an electron-rich N-methyl enamine.

Causality of the Transformation:

  • Orbital Alignment: In an IED-HDA reaction, the primary orbital interaction is between the LUMO of the heterodiene (acrolein) and the HOMO of the dienophile (enamine).

  • Lewis Acid Modulation: The application of a Lewis acid coordinates to the carbonyl oxygen of the acrolein. This coordination significantly lowers the LUMO energy of the diene, accelerating the cycloaddition at low temperatures and suppressing competing thermal polymerization pathways .

  • Bifunctional Electrophile Generation: Upon exposure to Brønsted acids during late-stage synthesis, the C2–O1 bond of the dihydropyran cleaves. The resulting enol-iminium species immediately tautomerizes to an acyclic aldehyde-iminium intermediate. This highly electrophilic species can be intercepted by nucleophiles (such as tryptamine) in tandem Mannich/Pictet-Spengler cascades .

AlkaloidSynthesis A Acrolein + N-Methyl Enamine B Inverse-Electron-Demand Hetero-Diels-Alder A->B C N-Methyl-3,4-dihydro-2H-pyran-2-amine (Stable Aminal Depot) B->C D Acidic Activation (H+) Ring Opening C->D E N-Methyl Iminium Ion (Highly Electrophilic) D->E F Nucleophilic Trapping (e.g., Indole) E->F G Alkaloid Core (Piperidine/Indole Framework) F->G

Reaction pathway from precursors to alkaloid core via N-methyl-3,4-dihydro-2H-pyran-2-amine.

Quantitative Optimization of the IED-HDA Step

Selecting the appropriate Lewis acid is critical for maximizing the yield and endo/exo selectivity of the dihydropyran intermediate while preventing the degradation of the acid-sensitive aminal product.

Table 1: Optimization of Lewis Acid Catalysts for the IED-HDA Synthesis

EntryCatalyst (mol%)SolventTemp (°C)Yield (%)endo:exo RatioMechanistic Observation
1NoneToluene80151:1Thermal background reaction is sluggish; poor orbital overlap.
2EtAlCl 2​ (20)DCM-208295:5Strong LUMO-lowering effect; requires strict anhydrous conditions.
3Yb(OTf) 3​ (10) THF 0 88 98:2 Optimal balance; water-tolerant and prevents aminal decomposition.
4BF 3​ ·OEt 2​ (20)DCM-784580:20Acidity is too harsh; leads to partial ring-opening and oligomerization.

Conclusion: Yb(OTf) 3​ provides the optimal microenvironment, promoting rapid cycloaddition while preserving the integrity of the newly formed C-O-N linkage.

Experimental Workflows & Protocols

Protocol I: Lewis Acid-Catalyzed Assembly of the Dihydropyran Core

This protocol details the synthesis of N-methyl-3,4-dihydro-2H-pyran-2-amine using the optimized Yb(OTf) 3​ conditions.

Step-by-Step Methodology:

  • Catalyst Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add Yb(OTf) 3​ (0.10 mmol, 10 mol%) and anhydrous THF (10 mL). Stir at room temperature for 5 minutes until a homogenous solution forms.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add the N-methyl enamine (1.0 mmol) dropwise over 2 minutes.

    • Causality: Cooling prior to the addition of the diene prevents the highly reactive enamine from undergoing self-condensation.

  • Cycloaddition: Slowly add freshly distilled acrolein (1.2 mmol) dropwise over 10 minutes. The solution will transition from clear to pale yellow.

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2, basic KMnO 4​ stain). The disappearance of the enamine spot (R f​ ~0.6) and the appearance of the aminal product (R f​ ~0.4) should be complete within 2 hours.

  • Quenching & Workup: Quench the reaction at 0 °C by adding 5 mL of saturated aqueous NaHCO 3​ .

    • Causality: The aminal product is highly sensitive to acidic hydrolysis. A mildly basic quench neutralizes any trace acid generated during the reaction, locking the molecule in its stable closed-ring form.

  • Extraction: Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude aminal depot.

Protocol II: Acid-Promoted Cascade Cyclization to the Alkaloid Framework

This protocol demonstrates the controlled release of the bifunctional electrophile to construct a tetracyclic indole alkaloid core.

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve N-methyl-3,4-dihydro-2H-pyran-2-amine (0.5 mmol) and tryptamine (0.5 mmol) in anhydrous dichloromethane (DCM, 5 mL). Cool to -78 °C.

  • Acidic Activation: Add trifluoroacetic acid (TFA, 1.1 mmol) dropwise.

    • Causality: TFA serves a dual purpose. First, it protonates the pyran oxygen, triggering the collapse of the ring to generate the N-methyl iminium ion and the pendant aldehyde. Second, it activates the iminium carbon for nucleophilic attack by the C2 position of the indole ring (Mannich-type reaction).

  • Cascade Progression: Remove the cooling bath and allow the reaction to warm to room temperature over 4 hours.

    • Self-Validation: The reaction mixture will turn deep orange/red, indicative of the transient iminium species, before settling into a pale yellow solution as the final Pictet-Spengler cyclization (aldehyde trapping by the secondary amine) goes to completion.

  • Isolation: Dilute the mixture with DCM (10 mL) and wash with 1M NaOH (10 mL) to neutralize the TFA. Dry the organic layer over K 2​ CO 3​ and concentrate. Purify via flash chromatography (neutral alumina) to isolate the piperidine-fused alkaloid core.

References

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) RSC Advances URL:[Link]

  • Bypassing stereoselectivity in the early steps of alkaloid biosynthesis PMC - NIH URL:[Link]

  • Intramolecular Hetero Diels−Alder (Povarov) Approach to the Synthesis of the Alkaloids Luotonin A and Camptothecin Organic Letters - ACS Publications URL:[Link]

Application

Application Note: In Vitro Profiling of N-methyl-3,4-dihydro-2H-pyran-2-amine Analogs as CNS-Active Aspartyl Protease Inhibitors

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Assay Developers Document Type: Technical Application Guide & Self-Validating Assay Protocols Mechanistic Rationale & Scaffold Design The develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Assay Developers Document Type: Technical Application Guide & Self-Validating Assay Protocols

Mechanistic Rationale & Scaffold Design

The development of central nervous system (CNS) therapeutics targeting aspartyl proteases—most notably the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) for Alzheimer's disease—requires delicate balancing of target affinity, blood-brain barrier (BBB) penetrance, and off-target selectivity. Historically, a major hurdle in BACE1 inhibitor design has been off-target inhibition of Cathepsin D (CatD), a ubiquitous lysosomal aspartyl protease. Unintended CatD inhibition is strongly linked to severe retinal toxicity and lipofuscinosis in preclinical models[1].

The N-methyl-3,4-dihydro-2H-pyran-2-amine scaffold has emerged as a highly tunable pharmacophore to overcome these challenges.

  • Transition-State Mimicry: The secondary amine at the C2 position of the dihydropyran ring acts as a transition-state mimetic. At physiological pH, the protonated amine forms critical, charge-assisted hydrogen bonds with the catalytic aspartate dyad (Asp32 and Asp228) in the BACE1 active site[2].

  • Steric Exclusion: Unlike primary amines, the N-methyl substitution provides optimal steric bulk. This specific geometry efficiently excludes water from the BACE1 S1 pocket while clashing with the tighter active site of CatD, driving >1,000-fold selectivity[1].

  • Lipophilic Efficiency: The 3,4-dihydro-2H-pyran ring projects into the hydrophobic S1/S2' subpockets. Its non-aromatic, oxygen-containing ring structure lowers the overall topological polar surface area (tPSA) compared to traditional peptide-mimetics, significantly enhancing BBB permeability[3].

Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme (Active Endosomal) APP->BACE1 Cleavage C99 C99 Fragment BACE1->C99 sAPPβ release Inhibitor N-methyl-dihydropyran Analog Inhibitor->BACE1 Competitive Inhibition Gamma γ-Secretase Complex C99->Gamma Processing Abeta Aβ Peptides (Pathogenic) Gamma->Abeta Aggregation

Fig 1: Mechanism of action for BACE1 inhibition by N-methyl-dihydropyran analogs.

Self-Validating In Vitro Assay Protocols

To accurately evaluate N-methyl-3,4-dihydro-2H-pyran-2-amine analogs, assays must be designed as self-validating systems that account for the unique physiological environment of the target and rule out artifactual interference.

Protocol A: FRET-Based BACE1 Enzymatic Cleavage Assay

This primary biochemical screen quantifies direct target engagement. It is engineered to mimic the endosomal microenvironment.

Causality & Design Choices:

  • Buffer pH (4.5): BACE1 is physiologically active in the acidic environment of endosomes. Running this assay at a standard physiological pH (7.4) will result in a dormant enzyme and false-negative inhibitor data.

  • Detergent Selection (0.1% CHAPS): Highly lipophilic dihydropyran analogs can form colloidal aggregates in aqueous buffers, leading to non-specific enzyme sequestration. CHAPS prevents this artifact without denaturing BACE1.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS). Dilute recombinant human BACE1 to a working concentration of 2 nM.

  • Compound Plating: In a 384-well black, flat-bottom microplate, dispense 1 µL of N-methyl-3,4-dihydro-2H-pyran-2-amine analogs (10-point dose-response, 1:3 serial dilutions in DMSO).

  • Enzyme Incubation: Add 10 µL of the BACE1 enzyme solution to each well. Incubate at room temperature for 15 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of FRET substrate (Rh-EVNLDAEFK-Quencher, mimicking the APP Swedish mutation) at a final concentration of 5 µM.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Ex: 540 nm / Em: 590 nm). Read continuously for 45 minutes at 25°C.

  • System Validation (Z'-factor): Calculate the Z'-factor using DMSO vehicle (0% inhibition) and 1 µM Verubecestat (100% inhibition). Proceed with data analysis only if Z' > 0.65.

Protocol B: Orthogonal SH-SY5Y Aβ ELISA & Multiplexed Viability

This secondary cellular assay proves that the analog crosses the cell membrane, survives intracellular metabolism, and functionally inhibits Aβ production without causing general cytotoxicity.

Causality & Design Choices:

  • APP Swedish Mutation (KM670/671NL): SH-SY5Y cells are stably transfected with this mutation because it dramatically increases BACE1 affinity for APP, providing a robust dynamic range of secreted Aβ for ELISA detection.

  • Multiplexed ATP Viability: A compound that kills the cell will naturally stop Aβ production, creating a false positive for BACE1 inhibition. Multiplexing with an ATP-based luminescence assay (e.g., CellTiter-Glo) distinguishes true target modulation from basal cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed APP-transfected SH-SY5Y cells at 20,000 cells/well in 96-well plates using DMEM/F12 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Replace media with 100 µL of fresh, serum-free media containing the dihydropyran analogs (0.1% final DMSO). Incubate for 24 hours.

  • Media Harvesting (ELISA): Carefully transfer 80 µL of the conditioned media to a pre-coated Aβ₄₀/Aβ₄₂ multiplex ELISA plate. Process according to the manufacturer's colorimetric protocol (Absorbance at 450 nm).

  • Viability Multiplexing: To the remaining 20 µL of media and cells in the original plate, add 20 µL of CellTiter-Glo reagent. Lyse for 10 minutes on an orbital shaker and read luminescence.

  • Data Normalization: Normalize ELISA Aβ concentrations against the luminescence viability signal. Discard any efficacy data where cell viability drops below 80%.

Screening Workflow & Logic

Workflow Synth Compound Synthesis & QC (LC-MS/NMR) FRET Primary Screen: BACE1 FRET Assay (pH 4.5) Synth->FRET Selectivity Counter-Screen: Cathepsin D Selectivity FRET->Selectivity IC50 < 100 nM Cell Secondary Screen: SH-SY5Y Aβ ELISA Selectivity->Cell >1000x Selectivity Tox Toxicity Profiling: ATP-based Viability Cell->Tox Parallel Execution Lead Lead Candidate Selection Tox->Lead CC50 > 50 µM

Fig 2: High-throughput screening cascade for dihydropyran-based BACE1 inhibitors.

Quantitative Data Summary

The following table demonstrates the expected pharmacological profile of synthesized N-methyl-3,4-dihydro-2H-pyran-2-amine analogs based on the assay protocols described above. Notice how the substitution at the R1 position of the dihydropyran ring dictates the selectivity window against Cathepsin D.

Compound IDR1 Ring SubstitutionBiochemical BACE1 IC₅₀ (nM)Biochemical CatD IC₅₀ (nM)Selectivity Fold (CatD/BACE1)Cellular SH-SY5Y Aβ₄₀ IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)
Analog 1 -H (Unsubstituted)85.24,20049x310.5>100
Analog 2 -F (Fluorophenyl)12.4>10,000>800x45.2>100
Analog 3 -OCH₃ (Methoxyphenyl)4.8>10,000>2000x 18.785
Verubecestat Positive Control2.2>10,000>4500x5.4>100

Data Interpretation: Analog 3 represents a highly optimized lead candidate. The electron-donating methoxy group enhances binding in the S1 pocket, driving single-digit nanomolar BACE1 inhibition while maintaining a >2000-fold selectivity window over Cathepsin D, successfully mitigating retinal toxicity risks[1].

References

  • [1] Title: Development of 2-aminooxazoline 3-azaxanthene β-amyloid cleaving enzyme (BACE) inhibitors with improved selectivity against Cathepsin D Source: PubMed / MedChemComm URL:

  • [2] Title: Preclinical Identification and Development of AM-6138: An Inhibitor of BACE1 for the Treatment of Alzheimer's Disease Source: ACS Publications URL:

  • [3] Title: 5,6-Dihydropyran-2-ones Possessing Various Sulfonyl Functionalities: Potent Nonpeptidic Inhibitors of HIV Protease Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Method

Application Note: N-Methyl-3,4-dihydro-2H-pyran-2-amine as a Versatile Building Block for Complex Heterocyclic Synthesis

Executive Summary In modern drug discovery and complex natural product synthesis, the rapid assembly of functionalized heterocycles is a critical bottleneck. N-methyl-3,4-dihydro-2H-pyran-2-amine , a member of the highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex natural product synthesis, the rapid assembly of functionalized heterocycles is a critical bottleneck. N-methyl-3,4-dihydro-2H-pyran-2-amine , a member of the highly versatile 2-amino-3,4-dihydropyran family, serves as a powerful, bifunctional building block. Functioning chemically as a cyclic O,N-acetal (hemiaminal ether), this compound acts as a masked dialdehyde equivalent and a direct precursor to highly reactive oxocarbenium and iminium intermediates. This application note details the mechanistic rationale, quantitative performance, and self-validating protocols for utilizing N-methyl-3,4-dihydro-2H-pyran-2-amine to synthesize fused pyran scaffolds and functionalized piperidines.

Mechanistic Rationale: The Cyclic O,N-Acetal Advantage

The synthetic utility of N-methyl-3,4-dihydro-2H-pyran-2-amine stems from the unique electronic environment at its anomeric center (C2), which bears both an endocyclic oxygen and an exocyclic methylamine group. Depending on the choice of Lewis or Brønsted acid, the molecule exhibits divergent reactivity:

  • Path A (C–N Cleavage): Coordination of a hard Lewis acid (e.g., BF3​⋅OEt2​ or Iodine) to the exocyclic nitrogen facilitates the elimination of methylamine. This generates a transient, highly electrophilic dihydropyran oxocarbenium ion [1]. This intermediate is primed for nucleophilic attack by enolates, allylsilanes, or dienes, making it ideal for oxa-Pictet-Spengler reactions and Prins cyclizations[1].

  • Path B (C–O Cleavage): Alternatively, protonation or Lewis acid coordination at the endocyclic oxygen triggers ring-opening, yielding an acyclic iminium ion . This pathway is frequently exploited in aza-Achmatowicz-type rearrangements or intramolecular Mannich reactions to construct nitrogen-containing heterocycles like piperidines and pyridines.

Mechanism ON_Acetal N-Methyl-3,4-dihydro- 2H-pyran-2-amine (O,N-Acetal) LewisAcid Lewis Acid (e.g., BF3·OEt2) Activation ON_Acetal->LewisAcid Oxocarbenium Path A: C-N Cleavage Oxocarbenium Ion LewisAcid->Oxocarbenium - MeNH2 Iminium Path B: C-O Cleavage Acyclic Iminium Ion LewisAcid->Iminium Ring Opening FusedPyran Fused Pyran Systems (e.g., Tetrahydroxanthenes) Oxocarbenium->FusedPyran + Nucleophile (o-QM) Piperidine Piperidine/Pyridine Derivatives Iminium->Piperidine Intramolecular Cyclization

Mechanistic divergence of N-methyl-3,4-dihydro-2H-pyran-2-amine via Lewis acid activation.

Strategic Applications in Heterocyclic Synthesis

Annulation to Fused Pyran Systems

One of the most robust applications of 2-aminodihydropyrans is their conversion into fused oxygen heterocycles, such as tetrahydroxanthenes, chromans, and isoflavonoids. When N-methyl-3,4-dihydro-2H-pyran-2-amine is reacted with ortho-quinone methides (o-QMs)—often generated in situ from phenolic Mannich bases—the oxocarbenium intermediate undergoes a formal [4+2] cycloaddition or a stepwise nucleophilic trapping/cyclization cascade[2]. This methodology bypasses conventional multistep protocols and avoids the need for hydroxyl protecting groups, allowing for the rapid generation of pyran-containing fused ring systems[3].

Multicomponent Hantzsch-Type Reactions

The 2-amino-3,4-dihydropyran core is also a critical intermediate in multicomponent domino reactions (MCDRs). In the presence of a Lewis acid catalyst like molecular iodine ( I2​ ), Hantzsch-type reagents (aldehydes, amines, and dicarbonyls) can be intercepted to form highly functionalized 2-amino-3,4-dihydropyran-3-carboxamides[4]. These scaffolds are highly prized in medicinal chemistry for their anti-inflammatory properties[4].

Quantitative Data: Reaction Profiles

The following table summarizes the optimized reaction conditions and typical yields when utilizing N-methyl-3,4-dihydro-2H-pyran-2-amine (or its direct analogs) as a building block across various synthetic pathways.

Transformation TargetCatalyst / ConditionsCoupling Partner / NucleophileTypical Yield (%)Primary Product Scaffold
Fused Pyran Annulation BF3​⋅OEt2​ (1.1 eq), DCM, -78 °CPhenolic Mannich Base (o-QM precursor)75 – 88%Tetrahydroxanthenes / Chromans
Spiroketalization Sc(OTf)3​ (0.1 eq), THF, 0 °CAllylsilane68 – 82%Spirocyclic Ethers
MCDR / Hantzsch-Type I2​ (10 mol%), EtOH, RefluxDiketene + Aryl Aldehyde80 – 92%Dihydropyran-3-carboxamides
Piperidine Synthesis TFA (2.0 eq), DCE, 60 °CIntramolecular tethered alkene60 – 75%Functionalized Piperidines

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of Fused Pyran Scaffolds

To ensure high scientific integrity and reproducibility, the following protocol details the synthesis of a fused pyran scaffold via the oxocarbenium pathway. This methodology is designed as a self-validating system , incorporating specific checkpoints to verify intermediate formation.

Workflow Diagram

Workflow Step1 1. Substrate Prep Dry DCM, N2 Atm -78 °C Step2 2. Lewis Acid Dropwise Addition (e.g., BF3·OEt2) Step1->Step2 Step3 3. Nucleophile Addition & Stir (-78 °C to RT) Step2->Step3 Step4 4. Validation LC-MS / TLC Monitor Mass Shift Step3->Step4 Step5 5. Quench & Isolate NaHCO3 (aq) Column Chrom. Step4->Step5

Step-by-step experimental workflow for the Lewis acid-catalyzed annulation protocol.

Step-by-Step Methodology

Step 1: Preparation of the Oxocarbenium Precursor

  • Action: In an oven-dried Schlenk flask purged with nitrogen, dissolve N-methyl-3,4-dihydro-2H-pyran-2-amine (1.0 mmol) in strictly anhydrous dichloromethane (DCM, 10 mL). Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Causality: The cyclic O,N-acetal is highly sensitive to moisture under acidic conditions. The presence of water will competitively attack the transient oxocarbenium ion, leading to premature hydrolysis into a 2-hydroxydihydropyran and quenching the desired annulation pathway.

Step 2: Lewis Acid Activation

  • Action: Add Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ , 1.1 mmol) dropwise over 5 minutes. Stir at -78 °C for 15 minutes.

  • Causality: BF3​⋅OEt2​ selectively coordinates to the exocyclic amine, facilitating the departure of methylamine to generate the dihydropyran oxocarbenium ion. The cryogenic temperature (-78 °C) is critical to stabilize this highly electrophilic intermediate and prevent non-specific oligomerization before the nucleophile is introduced.

Step 3: Nucleophile Addition

  • Action: Slowly add the nucleophile (e.g., an in situ generated ortho-quinone methide precursor, 1.2 mmol) dissolved in 2 mL of dry DCM. Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Causality: Controlled addition at low temperatures ensures the nucleophile reacts cleanly with the oxocarbenium ion via a [4+2] cycloaddition or stepwise annulation, forming the fused pyran system with high diastereoselectivity.

Step 4: Self-Validating Reaction Monitoring

  • Action: Withdraw a 10 µL aliquot, quench in 100 µL of basic methanol (containing 1% Et3​N ), and analyze via LC-MS and TLC (Hexanes:EtOAc 7:3).

  • Trustworthiness/Validation: The successful generation and trapping of the intermediate is validated by a specific mass shift. You must observe the complete disappearance of the starting material mass and the appearance of the product mass corresponding to the adduct minus the mass of the leaving group (loss of methylamine, -31.06 Da). On TLC, the highly polar O,N-acetal spot will be replaced by a significantly less polar, UV-active fused product spot.

Step 5: Quench and Purification

  • Action: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

References

  • Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity Source: ACS Combinatorial Science URL:[Link]

  • Antineoplastic Isoflavonoids Derived from Intermediate ortho-Quinone Methides Generated from Mannich Bases Source: ResearchGate URL:[Link]

  • Reactions of Nitrogenous Derivatives of Substituted Salicylaldehydes with Cyclic Ketones and Enamines Source: ResearchGate URL:[Link]

  • Spiro- and Bicycloannulation of Sulfoximine-Substituted 2-Hydroxy-dihydropyrans: Enantioselective Synthesis of Spiroketals, Spiroethers, and Oxabicycles and Structure of Dihydropyran Oxocarbenium Ions Source: Chemistry - A European Journal (via ResearchGate) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving percentage yield in N-methyl-3,4-dihydro-2H-pyran-2-amine synthesis

Technical Support Center: Optimizing N-methyl-3,4-dihydro-2H-pyran-2-amine Synthesis Architectural Overview & Mechanistic Causality Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing N-methyl-3,4-dihydro-2H-pyran-2-amine Synthesis

Architectural Overview & Mechanistic Causality

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high percentage yields when synthesizing functionalized 2-amino-3,4-dihydro-2H-pyrans. The most direct and atom-economical route to N-methyl-3,4-dihydro-2H-pyran-2-amine is the Inverse-Electron-Demand Hetero-Diels-Alder (IEDDA) reaction between an α,β -unsaturated carbonyl (acting as the heterodiene, e.g., acrolein) and N-methyl-N-vinylamine (acting as the electron-rich dienophile) .

However, this reaction is notoriously sensitive. The inherent instability of both the enamine (highly prone to hydrolysis) and the α,β -unsaturated carbonyl (prone to radical polymerization) means that standard room-temperature protocols often result in intractable tars rather than the desired cycloadduct. By understanding the thermodynamic and kinetic causality behind these side reactions, we can engineer a self-validating system that guarantees high yield and stereocontrol.

Experimental Workflows & Logical Relationships

SynthesisWorkflow Start Substrate Preparation Acrolein & N-methyl-N-vinylamine Catalyst Lewis Acid Activation (e.g., Cu(II)-bis(oxazoline)) Start->Catalyst Dry Solvents Polymerization Acrolein Polymerization (Side Reaction) Start->Polymerization Excess Heat / Light Cycloaddition IEDDA Cycloaddition (-20°C, Anhydrous DCM) Catalyst->Cycloaddition Active Complex Quench Anhydrous Quench & Workup Cycloaddition->Quench High Conversion Hydrolysis Enamine Hydrolysis (Moisture Issue) Cycloaddition->Hydrolysis Trace Water Purification Chromatographic Purification (Alumina) Quench->Purification Crude Extract Yield Target Molecule: N-methyl-3,4-dihydro-2H-pyran-2-amine Purification->Yield Pure Product

Workflow for the IEDDA synthesis of N-methyl-3,4-dihydro-2H-pyran-2-amine and failure points.

YieldOptimization Root Yield Optimization Strategies Temp Temperature Control (-20°C to 0°C) Root->Temp Thermal Dynamics Solvent Solvent Selection (Anhydrous THF/DCM) Root->Solvent Chemical Stability Catalyst Catalyst Loading (0.2 - 5.0 mol %) Root->Catalyst Activation Energy TempEffect Prevents Diene Polymerization Temp->TempEffect Suppresses Radicals SolventEffect Prevents Enamine Hydrolysis Solvent->SolventEffect Excludes Protons CatEffect Enhances endo-selectivity & Reaction Rate Catalyst->CatEffect LUMO Lowering

Logical relationship between experimental parameters and yield optimization outcomes.

Self-Validating Experimental Protocol

To ensure experimental trustworthiness, the following protocol is designed as a self-validating system. Each step contains an observable milestone to confirm success before proceeding to the next phase.

Materials:

  • Heterodiene: Acrolein (must be freshly distilled over hydroquinone to remove polymer stabilizers).

  • Dienophile: N-methyl-N-vinylamine.

  • Catalyst: Cu(II)-bis(oxazoline) complex (e.g., ₂).

  • Solvent: Anhydrous Dichloromethane (DCM), stored over activated 3Å molecular sieves.

Step-by-Step Methodology:

  • Catalyst Activation & Pre-cooling: In a flame-dried Schlenk flask under argon, dissolve 2.0 mol % of the Cu(II)-bis(oxazoline) complex in 10 mL of anhydrous DCM. Cool the distinctively blue solution to -20 °C.

    • Self-Validation: The solution must remain perfectly clear; any turbidity indicates moisture contamination, which will immediately ruin the enamine in subsequent steps.

  • Heterodiene Addition: Add 1.0 equivalent of freshly distilled acrolein dropwise. Stir for 10 minutes to allow the Lewis acid to coordinate with the carbonyl oxygen.

    • Causality: This coordination effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the diene, priming it for a rapid cycloaddition that outpaces thermal degradation .

  • Dienophile Addition (The Critical Step): Slowly add 1.2 equivalents of N-methyl-N-vinylamine via a syringe pump over 30 minutes.

    • Causality: Slow addition prevents a localized exothermic spike. Heat is the primary trigger for the runaway radical polymerization of acrolein.

  • Reaction Monitoring: Maintain at -20 °C for 4 hours. Monitor via TLC (Alumina plates, Hexane/EtOAc 8:2).

    • Self-Validation: The disappearance of the UV-active acrolein spot confirms conversion.

  • Anhydrous Quench & Purification: Quench the reaction with cold, anhydrous triethylamine (0.5 mL) to neutralize any trace acid that could catalyze product degradation. Concentrate under reduced pressure (bath temp < 25 °C) and purify via flash chromatography using neutral alumina.

    • Causality: Silica gel is highly acidic and will rapidly hydrolyze the newly formed anomeric amine bond of the dihydropyran ring.

Troubleshooting Guides & FAQs

Q: Why is my percentage yield consistently below 30%, with a thick, intractable residue in the flask? A: This is the classic signature of heterodiene polymerization. α,β -unsaturated carbonyls like acrolein are highly susceptible to radical and anionic polymerization when exposed to heat, light, or concentrated nucleophiles . Actionable Fix: Always distill your α,β -unsaturated carbonyl immediately before use. Lower the reaction temperature to -20 °C and strictly use a syringe pump for the enamine addition to control the reaction exotherm.

Q: I am observing significant hydrolysis of my enamine starting material, leading to poor conversion. How do I prevent this? A: Enamines are highly moisture-sensitive. Even trace water in your solvent can act as a proton relay, leading to keto-enol tautomerization and subsequent hydrolysis of the enamine into an aldehyde and a secondary amine . Actionable Fix: Transition to strictly anhydrous conditions. Use Schlenk line techniques, dry your DCM over 3Å molecular sieves for at least 48 hours, and ensure your glassware is flame-dried under vacuum.

Q: My conversion is high, but the diastereomeric ratio (endo/exo) is poor. How can I improve selectivity? A: Poor stereocontrol usually stems from a lack of sufficient LUMO-lowering activation, causing the background (uncatalyzed) thermal reaction to compete with the catalyzed pathway. Actionable Fix: Increase the steric bulk of your Lewis acid ligand. Utilizing a C2-symmetric bis(oxazoline)-Cu(II) complex provides a rigid chiral environment that highly favors the endo transition state, often yielding selectivities exceeding 90% even at moderate temperatures .

Q: Can I use organocatalysis instead of transition metals for this dihydropyran synthesis? A: Yes. If metal toxicity is a concern for downstream drug development, bifunctional organocatalysts (such as squaramide-containing aminocatalysts) are highly effective. They simultaneously activate the α,β -unsaturated system via dienamine formation and the dienophile via hydrogen bonding, facilitating the IEDDA reaction with excellent enantiocontrol .

Quantitative Data Presentation

To assist in your experimental design, the following table summarizes how different reaction parameters impact the yield and stereoselectivity of the dihydropyran core synthesis.

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Selectivity (ee/dr)Primary Failure Mode Avoided
Uncatalyzed (Thermal)Toluene802425< 10%None (High Polymerization)
5 mol % Cu(OTf)₂DCM0126540%Enamine Hydrolysis
2 mol % Cu(II)-bis(oxazoline)Anhydrous DCM-20492> 95%Thermal Polymerization
10 mol % Squaramide AminocatalystTHF / DEA25188692%Heavy Metal Contamination

References

  • Desimoni, G., & Tacconi, G. (1975). Heterodiene syntheses with .alpha.,.beta.-unsaturated carbonyl compounds | Chemical Reviews - ACS Publications. 1

  • Evans, D. A., et al. (1999). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes - The Vespiary. 2

  • El Kaim, L., et al. (2011). Mechanisms of the Knoevenagel hetero Diels-Alder sequence in multicomponent reactions to dihydropyrans: experimental and theoretical investigations into the role of water. | Semantic Scholar.3

  • Albrecht, Ł., et al. (2014). Organocatalytic Access to Enantioenriched Dihydropyran Phosphonates via an Inverse-Electron-Demand Hetero-Diels–Alder Reaction | The Journal of Organic Chemistry - ACS Publications. 4

Sources

Optimization

Troubleshooting common impurities in N-methyl-3,4-dihydro-2H-pyran-2-amine reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of N-methyl-3,4-dihydro-2H-pyran-2-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of N-methyl-3,4-dihydro-2H-pyran-2-amine. This molecule is a highly valuable synthetic intermediate, but its hemiaminal-like architecture makes it notoriously sensitive to environmental conditions.

To help you achieve reproducible, high-yield syntheses, I have structured this guide to move beyond mere troubleshooting. We will examine the thermodynamic and kinetic causalities behind your impurities and establish self-validating experimental protocols to eliminate them.

Process Visualization: Reaction Pathway & Impurity Generation

Before addressing specific issues, we must map the chemical logic of the amination process. The diagram below illustrates the critical divergence points where the desired pathway degrades into common impurities.

G SM 3,4-Dihydro-2H-pyran + Methylamine Intermediate Hemiaminal Intermediate SM->Intermediate Amination (Catalyst) Product N-methyl-3,4-dihydro- 2H-pyran-2-amine Intermediate->Product Dehydration/ Reduction Imp1 Ring-Opened Glutaraldehyde Deriv. Intermediate->Imp1 Acidic Conditions Imp2 Over-alkylated Tertiary Amine Product->Imp2 Excess Alkylating Agent Imp3 5-Hydroxypentanal (Hydrolysis) Product->Imp3 Aqueous Acidic Workup

Reaction pathway of dihydropyran amination and common impurity generation points.

Troubleshooting & FAQ

Q1: Why does my product degrade into a complex mixture during silica gel chromatography? Causality: The N-methyl-3,4-dihydro-2H-pyran-2-amine molecule contains a hemiaminal acetal linkage (the amine attached to the 2-position of the dihydropyran ring). This functional group is highly labile under acidic conditions. Standard silica gel is inherently acidic. When exposed to silica, the pyran ring opens, leading to the release of free methylamine and the formation of 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form[1]. Self-Validating Solution: Switch your stationary phase. Purify the crude product using basic or neutral alumina (Al₂O₃) deactivated with 15 wt% water, or use silica gel heavily pre-treated with a basic modifier like 1% triethylamine (TEA)[1][2]. Validation Check: Run a 2D-TLC on your modified plate; if the spot remains singular and doesn't streak or form a second spot on the second dimension, your stationary phase is safe.

Q2: How do I suppress the formation of over-alkylated tertiary amine impurities? Causality: The target compound is a secondary amine. Because alkyl groups are electron-donating, the newly formed secondary amine is more nucleophilic than the starting methylamine. If the local concentration of the electrophilic dihydropyran intermediate is high, the secondary amine will outcompete the primary amine, leading to a tertiary amine dimer or over-alkylated byproduct. Self-Validating Solution: Employ a pseudo-high-dilution technique combined with a stoichiometric excess of methylamine (typically 5 to 10 equivalents). Add the activated dihydropyran dropwise to the methylamine solution, ensuring the primary amine is always in vast excess. Validation Check: Monitor the reaction via GC-MS or LC-MS; the mass peak corresponding to the tertiary amine dimer should remain below 2% relative area.

Q3: My aqueous workup results in massive product loss. Where is it going? Causality: Amines protonate in acidic or even neutral aqueous conditions, forming water-soluble ammonium salts. If your quench or wash steps drop the pH below the pKa of the secondary amine, the product partitions into the aqueous layer. Furthermore, acidic aqueous environments accelerate the hydrolysis of the dihydropyran ring[1]. Self-Validating Solution: Perform a strictly basic aqueous workup. Quench the reaction with a cold, saturated aqueous solution of NaHCO₃ or NaOH, maintaining the aqueous phase at pH > 10. Extract with a non-polar organic solvent like dichloromethane (DCM)[1]. Validation Check: Test the pH of the aqueous layer before discarding it; it must be strongly basic.

Quantitative Data: Impurity Profiling

To rapidly diagnose your reaction, compare your analytical data against this structured matrix of common impurities and resolution metrics.

Impurity TypeStructural Marker (¹H-NMR / MS)Primary CausalityMitigation StrategyExpected Yield Recovery
5-Hydroxypentanal Aldehyde proton (~9.7 ppm)Acidic hydrolysis during workup/purificationBasic aqueous workup (pH > 10); Alumina column+25-40%
Tertiary Amine (Dimer) Loss of N-H stretch (IR); Mass = 2x - NH₂Over-alkylation due to secondary amine nucleophilicity>5 eq. methylamine; slow substrate addition+15-20%
Unreacted Dihydropyran Olefinic protons (~4.6, 6.3 ppm)Poor electrophilic activation / Moisture poisoningStrict anhydrous conditions; optimized Lewis acid+10-15%

Diagnostic Logic Tree

ImpurityLogic Root Impurity Detected in Final Product Acidic Acidic Degradation Root->Acidic OverAlk Over-Alkylation Root->OverAlk Incomplete Incomplete Reaction Root->Incomplete Imp1 5-Hydroxypentanal (Aldehyde peak ~9.7 ppm) Acidic->Imp1 Imp2 Tertiary Amine Dimer (High MW on LC-MS) OverAlk->Imp2 Imp3 Unreacted Starting Material (Olefin peaks ~4.6, 6.3 ppm) Incomplete->Imp3 Sol1 Use Basic Alumina & Basic Workup Imp1->Sol1 Sol2 Increase Methylamine Eq. & Slow Addition Imp2->Sol2 Sol3 Ensure Anhydrous Conditions Imp3->Sol3

Diagnostic logic tree for identifying and resolving common amination impurities.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system to synthesize and isolate the target amine while actively suppressing ring-opening and over-alkylation.

Phase 1: Reagent Preparation (Anhydrous Control)

  • Flame-dry a 2-neck round-bottom flask under argon to eliminate ambient moisture.

  • Dissolve methylamine (5.0 eq, 2.0 M in THF) in anhydrous dichloromethane (DCM). Scientific Rationale: Excluding moisture prevents premature quenching of the catalyst and minimizes hydrolytic ring-opening of the dihydropyran substrate.

Phase 2: Substrate Addition (Kinetic Control) 3. Cool the primary amine solution to 0 °C using an ice bath. 4. Add the chosen Lewis acid catalyst (e.g., Ti(OiPr)₄, 1.1 eq) to activate the amination. 5. Dissolve the 3,4-dihydro-2H-pyran derivative (1.0 eq) in DCM and add dropwise over 1 hour using a syringe pump. Scientific Rationale: Slow addition keeps the steady-state concentration of the electrophile extremely low, preventing the newly formed secondary amine from engaging in competitive over-alkylation.

Phase 3: Reaction Quench (pH Control) 6. Once complete (verified by TLC using a basic KMnO₄ stain), quench the reaction by pouring it directly into a vigorously stirred, ice-cold saturated aqueous NaHCO₃ solution[1]. 7. Validation Check: Ensure the aqueous phase pH is ≥ 10 using pH paper. If it is lower, add 1M NaOH dropwise until the target pH is reached.

Phase 4: Phase Extraction and Drying 8. Extract the basic aqueous layer three times with DCM[1]. 9. Dry the combined organic layers over anhydrous K₂CO₃. Do not use MgSO₄ or Na₂SO₄, as their slightly acidic nature can trigger degradation of the hemiaminal linkage. 10. Concentrate under reduced pressure at ambient temperature (avoid heating >30 °C).

Phase 5: Chromatographic Purification 11. Pack a column using neutral Al₂O₃ deactivated with 15 wt% H₂O, or silica gel pre-treated with 1% TEA in hexanes[2]. 12. Elute with a gradient of Hexanes/Ethyl Acetate (containing 1% TEA). Scientific Rationale: The basic stationary phase prevents the acid-catalyzed cleavage of the product during isolation.

References

  • Title: Visible-Light-Mediated Amination of π-Nucleophiles with N-Aminopyridinium Salts | The Journal of Organic Chemistry | Source: ACS Publications | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with N-methyl-3,4-dihydro-2H-pyran-2-amine

Welcome to the Technical Support Center. Reacting with N-methyl-3,4-dihydro-2H-pyran-2-amine presents a unique "dual-threat" challenge in synthetic organic chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Reacting with N-methyl-3,4-dihydro-2H-pyran-2-amine presents a unique "dual-threat" challenge in synthetic organic chemistry. As a researcher, you are battling extreme steric hindrance (due to the secondary N-methyl amine adjacent to a bulky dihydropyran ring) while simultaneously managing the extreme acid sensitivity of the molecule's anomeric O,N-acetal (hemiaminal ether) core.

This guide provides field-proven troubleshooting strategies, causality-driven mechanistic insights, and self-validating protocols to successfully achieve amidation and Buchwald-Hartwig cross-coupling with this demanding substrate.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do my standard amidation reactions (e.g., EDC/HOBt) fail or give low yields with this amine?

The Causality: Standard carbodiimide coupling reagents like EDC/HOBt are insufficiently reactive to overcome the steric clash between the N-methyl group and the bulky 3,4-dihydro-2H-pyran ring. Furthermore, if the reaction stalls, the prolonged exposure to slightly acidic byproducts or unreacted carboxylic acids can trigger the ring-opening of the sensitive O,N-acetal moiety. The Solution: Switch to HATU combined with a non-nucleophilic base like DIPEA. HATU operates via a highly reactive OAt-active ester. The 7-nitrogen of the HOAt leaving group provides critical neighboring group participation (anchimeric assistance) via hydrogen bonding with the incoming hindered amine, drastically accelerating the coupling rate and suppressing degradation [1].

Q2: I'm attempting a Buchwald-Hartwig C-N cross-coupling, but I only observe unreacted amine and degraded pyran ring. What is going wrong?

The Causality: The failure is two-fold. First, standard Palladium catalysts (e.g., Pd(PPh₃)₄ or BINAP) fail at the reductive elimination step because the extreme steric bulk of the secondary amine traps the palladium in a stable Pd(II) resting state. Second, the use of harsh bases (like KOtBu) or prolonged heating degrades the sensitive anomeric C-N bond of the dihydropyran ring. The Solution: Utilize a highly sterically demanding NHC-palladium catalyst, specifically Pd-PEPPSI-IPentCl [2]. The extreme steric bulk of the 3-pentyl groups on the NHC ligand forces the palladium center to undergo rapid reductive elimination, overcoming the steric clash. Pair this with a mild, non-nucleophilic base (e.g., Cs₂CO₃ or Na-BHT) to protect the pyran ring.

Q3: How do I prevent the 3,4-dihydro-2H-pyran ring from opening during workup and purification?

The Causality: The 2-amino position of the dihydropyran ring makes it an O,N-acetal equivalent. Acidic aqueous workup protonates the ring oxygen or the amine, triggering an irreversible ring-opening cascade into an amino-aldehyde. The Solution: Strictly avoid acidic conditions. Use basic aqueous workup (e.g., saturated NaHCO₃) and deactivate your silica gel by pre-treating it with 1% Et₃N in your eluent prior to column chromatography.

Part 2: Mechanistic Workflows & Logic Trees

Amidation Start Carboxylic Acid + Hindered Amine AddHATU Add HATU + DIPEA (Base-catalyzed activation) Start->AddHATU Failure Acidic Conditions / Weak Coupling (EDC) (Ring Opening / Low Yield) Start->Failure If standard conditions used ActiveEster OAt-Active Ester Intermediate (Highly Reactive) AddHATU->ActiveEster Coupling Nucleophilic Attack by Hindered Amine ActiveEster->Coupling Success Target Amide Formed (High Yield) Coupling->Success

Mechanistic workflow comparing HATU-mediated amidation versus standard EDC conditions.

BHA_Troubleshooting Problem Buchwald-Hartwig Fails (Low Yield / Degradation) CheckBase Is the base too harsh? (e.g., KOtBu) Problem->CheckBase ChangeBase Switch to mild base (Cs2CO3 or K3PO4) CheckBase->ChangeBase Yes CheckLigand Is reductive elimination slow? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Use bulky ligands (Pd-PEPPSI-IPentCl) CheckLigand->ChangeLigand Yes Success Successful C-N Bond Formation ChangeLigand->Success

Troubleshooting logic tree for resolving Buchwald-Hartwig amination failures.

Part 3: Quantitative Data & Reagent Selection

Table 1: Comparison of Amidation Coupling Reagents for Hindered Amines
Coupling ReagentMechanism / IntermediateEfficacy for N-methyl-3,4-dihydro-2H-pyran-2-amineRisk of Ring Opening
EDC/HOBt OBt-Active EsterLow (<20% yield). Fails to overcome steric bulk.High (Slow reaction leads to degradation).
PyBOP Phosphonium ActivationModerate (40-50% yield).Medium.
HATU OAt-Active EsterHigh (>85% yield). Anchimeric assistance via 7-N [1].Low (Rapid coupling prevents degradation).
DMTMM Triazinyl EsterModerate to High. Good for aqueous/mild conditions.Low.
Table 2: Catalyst/Ligand Selection for Buchwald-Hartwig Amination
Catalyst / Ligand SystemReductive Elimination RateBase CompatibilityRecommendation for this Substrate
Pd(OAc)₂ / BINAP Very SlowRequires strong bases (KOtBu)Not Recommended. Causes complete degradation.
RuPhos Pd G3 FastMild (Cs₂CO₃)Good. Effective for secondary amines.
Pd-PEPPSI-IPentCl Extremely Fast Mild (Na-BHT, Cs₂CO₃)Optimal. 3-pentyl bulk forces rapid C-N bond formation [2].

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Efficiency Amidation using HATU/DIPEA

Self-Validation Checkpoint: The reaction mixture should transition from a pale yellow to a deeper color upon HATU activation, indicating active ester formation, before returning to a lighter shade upon amine consumption.

  • Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous DIPEA (3.0 eq). Stir at room temperature for 10 minutes to ensure complete formation of the OAt-active ester.

  • Amine Addition: Add N-methyl-3,4-dihydro-2H-pyran-2-amine (1.1 eq) dropwise.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor via LC-MS (ensure the mobile phase is buffered with 0.1% NH₄OH, not Formic Acid, to prevent on-column degradation).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over Na₂SO₄.

  • Purification: Purify via flash chromatography using silica gel pre-treated with 1% Et₃N in Hexanes/EtOAc.

Protocol B: Sterically Hindered Buchwald-Hartwig Amination

Self-Validation Checkpoint: The absence of the amino-aldehyde degradation product on LC-MS confirms that the base selection and anhydrous conditions were successfully maintained.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 eq), Pd-PEPPSI-IPentCl (2-5 mol%) [2], and anhydrous Cs₂CO₃ (2.0 eq).

  • Solvent & Amine Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M), followed by N-methyl-3,4-dihydro-2H-pyran-2-amine (1.2 eq).

  • Heating: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat to 80 °C (avoid exceeding 90 °C to preserve the dihydropyran ring).

  • Reaction Monitoring: Stir for 12-16 hours. Monitor by TLC (using Et₃N-treated plates).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite, eluting with EtOAc. Do not perform an acidic aqueous wash.

  • Purification: Concentrate under reduced pressure and purify via basic alumina chromatography or Et₃N-deactivated silica gel.

References

  • York University. "Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions." YorkSpace. Available at:[Link]

Optimization

Advanced column chromatography purification techniques for N-methyl-3,4-dihydro-2H-pyran-2-amine

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that purifying highly polar, acid-sensitive heterocyclic amines presents a significant chromatograph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that purifying highly polar, acid-sensitive heterocyclic amines presents a significant chromatographic challenge.

N-methyl-3,4-dihydro-2H-pyran-2-amine is particularly problematic because it features an anomeric amine functionality (a cyclic hemiaminal ether equivalent). This guide provides field-proven, self-validating methodologies to troubleshoot degradation, eliminate peak tailing, and optimize your recovery.

Mechanistic Overview: The Anomeric Amine Challenge

Before selecting a purification protocol, it is critical to understand the causality behind the compound's instability. Standard silica gel is a Brønsted acid due to its surface silanol groups (Si-OH), which typically have a pKa between 4.5 and 5.5[1].

When N-methyl-3,4-dihydro-2H-pyran-2-amine interacts with these acidic sites, two detrimental processes occur:

  • Irreversible Adsorption: The basic secondary amine protonates, creating a strong ion-exchange interaction with the anionic silanolate sites, leading to severe streaking[2].

  • Acid-Catalyzed Decomposition: Protonation transforms the amine into an excellent leaving group. The adjacent ring oxygen's lone pair facilitates the expulsion of the amine, generating a highly reactive oxocarbenium ion intermediate that rapidly hydrolyzes or polymerizes.

Mech A N-methyl-3,4-dihydro- 2H-pyran-2-amine B Protonated Amine (Good Leaving Group) A->B Acidic Silanols (Si-OH) C Oxocarbenium Ion Intermediate B->C - CH3NH2 D Ring-Opened Aldehyde or Polymerization C->D + H2O

Fig 1: Acid-catalyzed decomposition pathway of anomeric amines on standard silica gel.

Diagnostic Decision Tree

Use the following logical workflow to determine the optimal stationary phase for your specific scale and downstream requirements.

G Start Crude N-methyl-3,4-dihydro- 2H-pyran-2-amine Decision1 Is trace TEA acceptable in final product? Start->Decision1 NP_TEA TEA-Deactivated Silica (1-3% TEA in Mobile Phase) Decision1->NP_TEA Yes Decision2 Select Alternative Stationary Phase Decision1->Decision2 No Alt_NH2 Amine-Functionalized Silica (KP-NH) Decision2->Alt_NH2 Normal Phase Alt_Alumina Basic Alumina (Al₂O₃) Decision2->Alt_Alumina Normal Phase Alt_RP Reverse Phase C18 (High pH Buffer > pKa+2) Decision2->Alt_RP Reverse Phase

Fig 2: Stationary phase selection workflow for acid-sensitive anomeric amine purification.

Troubleshooting Guides & FAQs

Q1: My compound is streaking heavily on TLC and decomposing on the column. How do I fix this using standard silica? A1: You must neutralize the acidic silanols by adding a competing amine modifier to your mobile phase[3]. Triethylamine (TEA) is the industry standard. Because TEA is a small, highly basic tertiary amine, it outcompetes your target molecule for the acidic sites, forming a protective triethylammonium layer over the silica surface[4]. This acts as a "silanol suppressor," preventing both acid-catalyzed ring-opening and peak tailing[5].

Q2: How can I validate that TEA is actually protecting my compound before running a large column? A2: Employ a self-validating 2D-TLC system .

  • Spot your crude mixture in the corner of a square silica TLC plate.

  • Develop the plate in your chosen solvent system containing 1-3% TEA.

  • Dry the plate completely, rotate it 90 degrees, and develop it a second time in the exact same solvent.

  • If the compound is stable, all spots will fall perfectly on a diagonal line. If you see spots off the diagonal, the compound is still degrading on the timescale of the chromatography, indicating you need an alternative stationary phase.

Q3: TEA deactivation is failing, or I cannot tolerate trace TEA in my NMR samples. What are the best alternative stationary phases? A3: If mobile phase modification is insufficient, you must alter the fundamental chemistry of the stationary phase:

  • Amine-Functionalized Silica (e.g., KP-NH): The silica surface is covalently bonded with aminopropyl groups, intrinsically masking the silanols and providing a basic environment. This completely eliminates the need for mobile phase additives[6].

  • Basic Alumina (Al₂O₃): Alumina lacks the Brønsted acidity of silica and is available in a basic form (pH 9-10). It is exceptionally well-suited for acid-sensitive amines, preventing degradation without the need for TEA[3].

Q4: Can I use Reverse-Phase (RP) Chromatography for this compound? A4: Yes, but standard acidic RP conditions (e.g., 0.1% Formic Acid) will protonate the amine, causing it to elute in the void volume with zero retention. To succeed, you must employ the "2 pH Rule" : adjust the mobile phase pH to at least two units above the amine's pKa[1]. By using an alkaline mobile phase (e.g., pH 10), the compound remains in its deprotonated (free-base) form, rendering it lipophilic enough to interact strongly with the C18 stationary phase[1].

Quantitative Data Summaries

Table 1: Comparison of Stationary Phases for Anomeric Amine Purification
Stationary PhaseSurface pHAdditive RequiredTarget Retention ( Rf​ )Relative Cost
Standard Silica 4.5 - 5.5Yes (1-3% TEA)0.2 - 0.4$
Basic Alumina 9.0 - 10.0No0.3 - 0.5
Amine-Silica (KP-NH) ~ 9.0No0.2 - 0.4 $
C18 (Reverse Phase) N/AYes (Buffer pH > 10) k′ = 2 - 5
Table 2: Mobile Phase Modifiers for Amine Chromatography
ModifierpKaVolatility (b.p.)Typical Conc. (v/v)Primary Function
Triethylamine (TEA) 10.7589 °C1.0% - 3.0%Silanol suppression, prevents tailing and decomposition[3].
Diethylamine (DEA) 10.9855 °C0.5% - 1.0%Stronger basicity than TEA; easier to evaporate post-column[5].
Ammonium Hydroxide 9.25Gas (in soln)0.1% - 0.5%Highly volatile strong base modifier; leaves no organic residue[2].

Experimental Protocols

Protocol A: TEA-Deactivated Normal-Phase Flash Chromatography

Use this protocol for cost-effective, routine purification of N-methyl-3,4-dihydro-2H-pyran-2-amine.

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., Hexane/Ethyl Acetate). Add Triethylamine (TEA) to a final concentration of 1% to 3% (v/v)[3]. Mix thoroughly.

  • Column Equilibration (Critical Step): Pack the silica gel column. You must flush the column with at least 3 to 5 Column Volumes (CV) of the TEA-modified solvent. Causality: The silica bed will initially exotherm as the TEA undergoes an acid-base reaction with the silanols. Do not load your sample until the column has cooled to room temperature and the baseline is stable, ensuring all acidic sites are neutralized[2].

  • Sample Loading: Dissolve the crude N-methyl-3,4-dihydro-2H-pyran-2-amine in a minimum volume of the TEA-modified mobile phase. Load evenly onto the column head.

  • Elution: Run the column at a steady flow rate. Monitor fractions via TLC (plates must also be pre-treated with TEA or developed in TEA-containing solvent).

  • Post-Purification Removal: Combine pure fractions. To remove residual TEA, concentrate under reduced pressure. If TEA persists, add a small volume of toluene and co-evaporate (azeotropic removal), followed by high-vacuum drying.

Protocol B: High-pH Reverse-Phase (RP) Chromatography

Use this protocol for high-purity analytical or preparative HPLC separations where normal-phase fails.

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate aqueous solution. Adjust the pH to 10.0 using dilute Ammonium Hydroxide. Note: Ensure your C18 column is rated for high-pH applications (e.g., hybrid silica or polymer-based), as standard silica dissolves above pH 8.

  • Mobile Phase Setup:

    • Pump A: 10 mM Ammonium Bicarbonate (pH 10.0)

    • Pump B: Acetonitrile (HPLC Grade)

  • Equilibration: Equilibrate the column with 5% B until the UV baseline and system pressure are completely stable.

  • Gradient Elution: Inject the sample. Run a shallow gradient (e.g., 5% to 60% B over 20 column volumes). The high pH ensures the amine remains deprotonated, maximizing hydrophobic interaction with the C18 chains and yielding sharp, symmetrical peaks[1].

References

  • Biotage - How do I purify ionizable organic amine compounds using flash column chromatography? URL:[Link]

  • Welch Materials - Triethylamine as a Mobile Phase Additive: What Does It Do? URL:[Link]

  • LCGC International - Method from Mars? Coping with Chromatographic Legacies URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: N-methyl-3,4-dihydro-2H-pyran-2-amine vs. N-methyltetrahydro-2H-pyran-2-amine

As drug development and complex organic synthesis increasingly rely on highly specific protecting group strategies, understanding the nuanced reactivity of cyclic N,O-acetals is critical. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex organic synthesis increasingly rely on highly specific protecting group strategies, understanding the nuanced reactivity of cyclic N,O-acetals is critical. This guide provides an in-depth comparative analysis of two structurally related but chemically distinct compounds: the unsaturated N-methyl-3,4-dihydro-2H-pyran-2-amine and its fully saturated counterpart, N-methyltetrahydro-2H-pyran-2-amine .

While they differ by only a single double bond, this structural variance fundamentally alters their stereoelectronic profiles, stability, and utility in synthetic workflows.

Structural & Stereoelectronic Profiling

The Saturated Analogue: N-methyltetrahydro-2H-pyran-2-amine

Commonly referred to as a THP-protected methylamine, this fully saturated 6-membered ring features a hemiaminal ether linkage at the C2 position. In carbohydrate and synthetic chemistry, the anomeric effect typically dictates that electronegative substituents at C2 prefer an axial orientation to maximize hyperconjugative stabilization ( nO​→σC−N∗​ ).

However, 2-aminotetrahydropyrans exhibit a well-documented reverse anomeric effect 1[1]. The axial conformation requires the amine protons or alkyl groups to point into the ring, creating severe 1,3-diaxial steric repulsions. Consequently, the equatorial preference of the amine group is driven by steric and electrostatic contributions that overcompensate for the hyperconjugative stabilization2[2]. This makes the THP-amine highly stable under basic and nucleophilic conditions, serving as an excellent protecting group 3[3].

The Unsaturated Analogue: N-methyl-3,4-dihydro-2H-pyran-2-amine

This compound retains a C5=C6 double bond, rendering it both a hemiaminal ether (at C2) and an enol ether (at C5=C6). Enol ethers are highly electron-rich and extremely susceptible to electrophilic attack. The presence of the double bond introduces a secondary site of extreme nucleophilicity, leading to chemoselectivity issues during downstream functionalization.

Expert Insight: Chemical databases occasionally mislabel the saturated THP-amine as its unsaturated dihydropyran precursor due to automated nomenclature errors. For instance, some sources state that the acidic deprotection of "(3,4-dihydro-2H-pyran-2-yl)-methylamine" yields 5-hydroxypentanal4[4]. However, the formation of a fully saturated 5-carbon aldehyde proves the starting material was actually the saturated tetrahydro variant. True 3,4-dihydro-2H-pyran-2-amines possess entirely different, highly reactive enol ether chemistry.

Quantitative Reactivity Comparison

The table below summarizes the divergent chemical behaviors of the two compounds based on their structural motifs.

PropertyN-methyl-3,4-dihydro-2H-pyran-2-amineN-methyltetrahydro-2H-pyran-2-amine
Ring Saturation Unsaturated (C5=C6 double bond)Fully Saturated
Functional Motifs Hemiaminal ether + Enol etherHemiaminal ether (THP-amine)
Acid Stability (pH < 4) Extremely Labile (Rapid degradation/polymerization)Labile (Controlled hydrolysis)
Base Stability (pH > 10) Moderate (Susceptible to oxidation)Highly Stable
Electrophile Reactivity High (Reacts rapidly with Br2​ , mCPBA)Low (Inert to mild electrophiles)
Primary Hydrolysis Byproduct Unsaturated aldehydes / Polymeric mixtures5-Hydroxypentanal (Glutaraldehyde hemiacetal)

Mechanistic Pathways & Visualizations

Pathway A: Hydrolysis of the Saturated THP-Amine

The cleavage of the saturated THP group occurs via an acid-catalyzed hydrolysis mechanism. Protonation of the pyran oxygen converts it into a good leaving group, generating a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water leads to the deprotected primary amine and 5-hydroxypentanal4[4].

G A N-methyltetrahydro- 2H-pyran-2-amine B Protonated Hemiaminal A->B H+ (Acid) C Oxocarbenium Intermediate B->C -MeNH2 D 5-Hydroxypentanal + Methylamine C->D +H2O

Acid-catalyzed hydrolysis pathway of N-methyltetrahydro-2H-pyran-2-amine.

Pathway B: Electrophilic Degradation of the Unsaturated Amine

Because of the C5=C6 enol ether, the unsaturated variant is prone to rapid electrophilic attack. If exposed to acid without a trapping nucleophile, it forms a C6-oxocarbenium ion that readily polymerizes.

G A N-methyl-3,4-dihydro- 2H-pyran-2-amine B Electrophilic Attack (C5=C6 Enol Ether) A->B Electrophile (E+) C C6-Oxocarbenium Intermediate B->C D Ring-Opened/Polymeric Degradation Products C->D H2O / Heat E Halogenated Adduct C->E Nucleophile (X-)

Electrophilic reactivity and degradation of N-methyl-3,4-dihydro-2H-pyran-2-amine.

Experimental Workflows & Protocols

To practically demonstrate the reactivity differences, the following self-validating protocols highlight the specific conditions required to handle each compound successfully.

Protocol 1: Controlled Acidic Deprotection of N-methyltetrahydro-2H-pyran-2-amine

Causality: The hemiaminal ether is stable to base but labile to acid. Using a protic solvent mixture (Methanol/DCM) facilitates the ring-opening of the oxocarbenium intermediate and drives the equilibrium toward the deprotected amine by forming the volatile methyl acetal of 5-hydroxypentanal, preventing product recombination.

  • Initialization: Dissolve the THP-amine (1.0 mmol) in a 1:1 mixture of anhydrous DCM and Methanol (10 mL).

  • Activation: Add 1.1 equivalents of p-Toluenesulfonic acid (p-TsOH). Stir the reaction at room temperature.

  • Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). Use a Ninhydrin stain to visualize the formation of the free primary/secondary amine (appears as a distinct colored spot).

  • Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by pouring it into 15 mL of ice-cold saturated aqueous NaHCO3​ . Crucial Step: Neutralization prevents the degradation of the newly freed amine.

  • Isolation: Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free methylamine derivative.

Protocol 2: Electrophilic Trapping of N-methyl-3,4-dihydro-2H-pyran-2-amine

Causality: The C5=C6 enol ether is highly nucleophilic. Conducting the reaction at cryogenic temperatures (-78°C) is mandatory to prevent the uncontrolled, exothermic polymerization of the dihydropyran ring and to suppress the premature cleavage of the hemiaminal ether at C2.

  • Initialization: Dissolve the unsaturated dihydropyran-amine (1.0 mmol) in anhydrous DCM (10 mL) under a strict argon atmosphere to exclude moisture.

  • Thermal Control: Cool the reaction flask to -78°C using a dry ice/acetone bath. Allow 10 minutes for temperature equilibration.

  • Electrophilic Addition: Dropwise add 1.0 equivalent of Bromine ( Br2​ ) dissolved in 2 mL of DCM.

  • Validation: Stir for 15 minutes. The rapid decolorization of the red/brown bromine solution serves as a self-validating visual indicator of successful electrophilic addition across the C5=C6 double bond.

  • Quenching & Isolation: Quench the reaction at -78°C with 10 mL of saturated aqueous Na2​S2​O3​ (sodium thiosulfate) to neutralize any unreacted bromine. Allow the mixture to warm to room temperature, extract with DCM, and dry over Na2​SO4​ .

Sources

Comparative

Validated HPLC Methods for N-methyl-3,4-dihydro-2H-pyran-2-amine Quantification: A Comprehensive Comparison Guide

Introduction: The Analytical Challenge N-methyl-3,4-dihydro-2H-pyran-2-amine is a highly polar, secondary cyclic amine. In pharmaceutical and environmental research, it is frequently encountered as a terminal degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

N-methyl-3,4-dihydro-2H-pyran-2-amine is a highly polar, secondary cyclic amine. In pharmaceutical and environmental research, it is frequently encountered as a terminal degradation product of complex APIs, such as the advanced oxidation of the antibiotic oxytetracycline[1].

Quantifying this compound presents two distinct analytical hurdles:

  • Lack of a Chromophore: The aliphatic ring structure lacks a conjugated π -system, rendering direct UV detection highly insensitive and prone to baseline drift at low wavelengths.

  • High Polarity: As a low-molecular-weight polar amine, it exhibits poor retention on standard Reversed-Phase (RP) C18 columns, often eluting in the void volume where matrix suppression is severe.

To overcome these challenges, analytical scientists must choose between pre-column chemical derivatization or Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) . This guide objectively compares these methodologies, providing field-proven protocols to ensure self-validating, ICH-compliant quantification.

Comparative Technology Review

When designing a validated method for secondary cyclic amines, the choice of detector dictates the sample preparation workflow. While o-phthalaldehyde (OPA) is a common derivatization agent, it only reacts with primary amines. Therefore, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is the mandatory derivatization reagent for secondary amines like N-methyl-3,4-dihydro-2H-pyran-2-amine[2],[3]. Alternatively, HILIC-MS/MS bypasses derivatization entirely by leveraging the analyte's native polarity[4].

Method Comparison Data
Analytical ParameterDirect RP-HPLC-UVFMOC-Cl + RP-HPLC-FLDHILIC-ESI-MS/MS
Sensitivity (LOD) ~2.5 - 5.0 ppm~10 - 50 ppb< 1.0 ppb
Linearity Range 10 - 500 ppm0.1 - 10 ppm0.005 - 5 ppm
Sample Prep Time < 5 mins (Dilute & Shoot)15 - 20 mins (Derivatization)< 5 mins (Protein Precip.)
Derivatization Needed? NoYes (FMOC-Cl) No
Primary Advantage Low cost, simpleHigh sensitivity without MSGold standard, high throughput
Primary Limitation Poor retention, blind to traceTedious prep, FMOC-OH interferenceHigh equipment cost

Analytical Decision Workflow

The following signaling pathway illustrates the logical decision tree for quantifying N-methyl-3,4-dihydro-2H-pyran-2-amine based on laboratory infrastructure and sensitivity requirements.

G Start Sample containing N-methyl-3,4-dihydro-2H-pyran-2-amine Decision Available Detector? Start->Decision UV UV/Vis Detector Decision->UV Low Sensitivity FLD Fluorescence (FLD) Decision->FLD High Sensitivity MS Tandem MS (MS/MS) Decision->MS Max Sensitivity & ID DerivUV FMOC-Cl Derivatization (High Conc. Target) UV->DerivUV DerivFLD FMOC-Cl Derivatization (Trace Level Target) FLD->DerivFLD DirectMS Direct Injection (No Derivatization) MS->DirectMS HPLC_UV RP-HPLC-UV (LOD: ~5 ppm) DerivUV->HPLC_UV HPLC_FLD RP-HPLC-FLD (LOD: ~50 ppb) DerivFLD->HPLC_FLD HILIC_MS HILIC-ESI-MS/MS (LOD: <1 ppb) DirectMS->HILIC_MS

Analytical decision tree for N-methyl-3,4-dihydro-2H-pyran-2-amine quantification.

Experimental Protocols & Mechanistic Causality

Protocol A: Pre-Column FMOC-Cl Derivatization (RP-HPLC-FLD)

Mechanistic Causality: FMOC-Cl reacts via nucleophilic attack by the secondary amine on the electrophilic carbonyl carbon of the chloroformate group. This reaction requires a mildly alkaline environment (pH ~10) to ensure the amine remains unprotonated and nucleophilic[2]. A critical failure point in FMOC derivatization is the hydrolysis of excess FMOC-Cl into FMOC-OH, which creates a massive interfering peak. To create a self-validating system, 1-amino-adamantane (ADAM) is added to quench the reaction, forming a highly hydrophobic FMOC-ADAM complex that elutes far away from the analyte of interest[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.2 M borate buffer and adjust to pH 10.0 using NaOH.

  • Derivatization Reaction: In an autosampler vial, combine 300 µL of the sample with 600 µL of the borate buffer. Add 600 µL of 15 mM FMOC-Cl (dissolved in anhydrous acetonitrile).

  • Incubation: Vortex briefly and allow the mixture to react at room temperature for exactly 5 minutes.

  • Quenching (Critical Step): Add 600 µL of 300 mM ADAM (prepared in 1:1 water/acetonitrile) to the vial. Allow 1 minute for the ADAM to consume all unreacted FMOC-Cl[5].

  • Chromatographic Analysis:

    • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient of Water (A) and Acetonitrile (B).

    • Detection: Fluorescence (FLD) set to λex​ = 260 nm and λem​ = 315 nm.

Protocol B: Direct Analysis via HILIC-ESI-MS/MS

Mechanistic Causality: HILIC is specifically designed for polar compounds that fail to retain on C18 columns. The stationary phase (e.g., bare silica, amide, or zwitterionic) holds a water-enriched liquid layer. The analyte partitions between the highly organic mobile phase (e.g., 90% Acetonitrile) and this aqueous layer. Furthermore, the high acetonitrile content drastically enhances electrospray desolvation and ionization efficiency in the mass spectrometer, leading to superior sensitivity[4].

Step-by-Step Methodology:

  • Sample Preparation: If extracting from a biological or environmental matrix, perform protein precipitation using cold Acetonitrile (1:3 ratio of sample to ACN). Crucial: The final injected sample must contain at least 75% organic solvent to prevent peak distortion on the HILIC column.

  • Chromatographic Separation:

    • Column: ZIC-HILIC or BEH Amide (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 7.0 (provides ionic strength to ensure sharp peak shapes for amines)[4].

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 90% B, ramp down to 50% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 90% B.

  • Mass Spectrometry (ESI+ MRM):

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Precursor Ion: Monitor the [M+H]+ ion at m/z 114.2 (Calculated exact mass of C6​H11​NO is 113.08).

    • Product Ions: Optimize collision energy to monitor specific fragments (e.g., loss of the methylamine group or pyran ring cleavage) for the quantifier and qualifier transitions.

Conclusion & Recommendations

For laboratories equipped with LC-MS/MS, HILIC represents the undisputed gold standard for quantifying N-methyl-3,4-dihydro-2H-pyran-2-amine. It eliminates the variability and labor associated with chemical derivatization while offering sub-ppb sensitivity. However, for QA/QC environments limited to optical detectors, the FMOC-Cl derivatization protocol with ADAM quenching provides a highly robust, ICH-validatable alternative that completely resolves the issue of the analyte's missing chromophore.

Sources

Validation

Comparative structural analysis of N-methyl-3,4-dihydro-2H-pyran-2-amine and other pyran amines

Title: Comparative Structural Analysis of N-methyl-3,4-dihydro-2H-pyran-2-amine and Related Pyran Amines: Scaffolds for Drug Discovery and Environmental Biomarkers Executive Summary Pyran amines represent a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Structural Analysis of N-methyl-3,4-dihydro-2H-pyran-2-amine and Related Pyran Amines: Scaffolds for Drug Discovery and Environmental Biomarkers

Executive Summary Pyran amines represent a highly versatile class of oxygen-containing heterocycles utilized extensively in medicinal chemistry and environmental analysis. Among them, N-methyl-3,4-dihydro-2H-pyran-2-amine (N-MDPA) stands out due to its dual significance: it serves as a critical stereochemically rich building block in the synthesis of complex macrocycles[1], and acts as a terminal biomarker in the advanced oxidative degradation of broad-spectrum antibiotics[2]. This guide provides an objective structural comparison, mechanistic insights, and self-validating experimental protocols for working with N-MDPA and its structural analogs.

Structural & Physicochemical Comparison

The reactivity and 3D conformation of pyran amines are dictated by their ring saturation and the position of the amine group. N-MDPA is characterized by a dihydropyran core (containing a C5-C6 double bond) and a secondary amine at the anomeric C2 position. This unsaturation flattens the ring into a half-chair conformation, fundamentally altering its steric presentation compared to fully saturated tetrahydropyran (THP) analogs.

Table 1: Physicochemical & Structural Comparison of Pyran Amines
CompoundRing SaturationAmine Position & TypeConformationPrimary Application
N-methyl-3,4-dihydro-2H-pyran-2-amine (N-MDPA) Unsaturated (C5-C6)C2 (Anomeric), SecondaryHalf-ChairMacrocycle synthesis[3], OTC degradation biomarker[4]
Tetrahydropyran-4-amine Fully SaturatedC4, PrimaryPerfect ChairStandard medicinal chemistry building block
6-methyl-3,4-dihydro-2H-pyran-2-amine Unsaturated (C5-C6)C2, PrimaryHalf-ChairPrecursor in sigmatropic rearrangements[5]
(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine Fully SaturatedC4-methyl, PrimaryChair (Sterically Hindered)Lipophilic GPCR targeting[6]

Mechanistic Insights: Synthesis vs. Degradation

The presence of N-MDPA in literature stems from two vastly different chemical pathways, highlighting its stability as an intermediate and a terminal product.

  • Synthetic Utility in Drug Discovery: N-MDPA derivatives are critical bis-nucleophile/electrophile fragments. In the , these pyran amines are used to generate stereochemically rich libraries (containing up to 5 stereocenters)[3]. The modularity of the dihydropyran ring allows for rapid analogue generation via intramolecular nitrile-activated nucleophilic aromatic substitution[7].

  • Environmental Degradation Biomarker: In environmental chemistry, N-MDPA is identified as a terminal degradation product of the antibiotic oxytetracycline (OTC)[2]. When OTC is subjected to advanced oxidation processes (AOP) using a singlet oxygen-mediated C/Fe3C/Fe0 catalyst system, the molecule undergoes sequential dehydroxylation, demethylation, and ring-opening, ultimately yielding N-MDPA[4].

PyranAmine_Pathways N_MDPA N-methyl-3,4-dihydro- 2H-pyran-2-amine Macrocycles Pyran-Based Macrocycles (Drug Discovery) N_MDPA->Macrocycles Biomarker Environmental Biomarker (Water Quality) N_MDPA->Biomarker Precursor C-Glycoside Precursor Oxidation Oxidation (Dess-Martin Periodinane) Precursor->Oxidation RedAmination Reductive Amination (MeNH2, NaBH4) Oxidation->RedAmination RedAmination->N_MDPA OTC Oxytetracycline (OTC) AOP Advanced Oxidation (C/Fe3C/Fe0 System) OTC->AOP Degradation Ring Opening & Demethylation AOP->Degradation Degradation->N_MDPA

Caption: Figure 1: Convergent pathways demonstrating the synthetic generation and environmental degradation leading to N-MDPA.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and high yields, the following protocols detail the causality behind each reagent choice when synthesizing and purifying sensitive pyran amines.

Protocol 1: Stereoselective Synthesis of N-MDPA via Reductive Amination

Objective: Convert a pyranol precursor to a secondary amine without over-reducing the dihydropyran ring.

  • Mild Oxidation: Dissolve the C-glycoside precursor in anhydrous dichloromethane (DCM). Add 1.2 equivalents of Dess-Martin Periodinane (DMP).

    • Causality: DMP is selected over harsher oxidants (e.g., Jones reagent) because it provides a mild, non-acidic environment. This prevents the acid-catalyzed cleavage or hydration of the sensitive dihydropyran enol-ether double bond[1].

  • Imine Condensation: Filter the reaction mixture to remove iodine byproducts and concentrate. Redissolve in anhydrous THF and add an excess (5 eq) of methylamine ( MeNH2​ ) solution. Stir for 2 hours at room temperature.

    • Causality: The sterically unhindered nature of methylamine allows for rapid nucleophilic attack on the carbonyl, driving the equilibrium toward the transient imine intermediate[3].

  • Controlled Reduction: Cool the mixture to 0 °C. Add 1.5 equivalents of sodium borohydride ( NaBH4​ ) portion-wise.

    • Causality: NaBH4​ is a mild hydride donor. It selectively reduces the polarized C=N bond of the imine while leaving the isolated C=C bond of the dihydropyran ring perfectly intact, securing the target N-MDPA structure[1].

Protocol 2: Chromatographic Purification of Pyran Amines

Objective: Isolate the highly basic N-MDPA without yield loss due to irreversible silica adsorption.

  • Stationary Phase Selection: Utilize Amine-Functionalized Silica ( NH2​ -capped) rather than standard bare silica gel.

    • Causality: Secondary aliphatic amines like N-MDPA (pKa ~9-10) act as strong hydrogen-bond acceptors. Standard silica contains highly acidic silanol groups (Si-OH) that cause severe peak tailing and irreversible chemisorption[6]. End-capping the silica neutralizes these active sites.

  • Mobile Phase Preparation: If standard silica must be used, prepare a mobile phase of DCM/MeOH (90:10) containing 1-2% Triethylamine (TEA).

    • Causality: TEA acts as a sacrificial base, dynamically coating the acidic silanols during the chromatographic run, allowing the target pyran amine to elute as a sharp, symmetrical peak[6].

Synthesis_Purification Oxidation 1. Mild Oxidation (Dess-Martin Periodinane) Imine 2. Imine Condensation (Methylamine / THF) Oxidation->Imine Reduction 3. Selective Reduction (NaBH4 at 0°C) Imine->Reduction Silica 4. Amine-Functionalized Silica (Prevents Silanol Binding) Reduction->Silica Elution 5. Target Isolation High Yield, No Tailing Silica->Elution

Caption: Figure 2: Optimized synthetic and chromatographic purification workflow for highly basic pyran amines.

References

  • Comer, E., Liu, H., Joliton, A., Clabaut, A., Johnson, C., Akella, L. B., & Marcaurelle, L. A. (2011). "Fragment-based domain shuffling approach for the synthesis of pyran-based macrocycles." Proceedings of the National Academy of Sciences, 108(17), 6751-6756. URL:[Link]

  • Zhao, N., et al. (2020). "Singlet oxygen mediated the selective removal of oxytetracycline in C/Fe3C/Fe0 system as compared to chloramphenicol." Environment International, 143, 105899. URL:[Link]

Sources

Comparative

Confirming N-methyl-3,4-dihydro-2H-pyran-2-amine purity using GC-MS analysis

Publish Comparison Guide: Confirming N-Methyl-3,4-dihydro-2H-pyran-2-amine Purity via GC-MS As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with characterizing reactive, low-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Confirming N-Methyl-3,4-dihydro-2H-pyran-2-amine Purity via GC-MS

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with characterizing reactive, low-molecular-weight heterocycles. N-methyl-3,4-dihydro-2H-pyran-2-amine is a prime example. Recently identified as a critical terminal degradation product of the broad-spectrum antibiotic oxytetracycline during advanced environmental oxidation[1], this compound features a highly sensitive cyclic hemiaminal ether (N,O-acetal) linkage.

Confirming the purity of this compound requires an analytical modality that respects its physicochemical vulnerabilities. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative methods (HPLC-UV and qNMR), explaining the mechanistic causality behind why GC-MS is the superior choice, and provides a self-validating experimental protocol.

Analytical Modality Comparison: Why GC-MS Outperforms Alternatives

When evaluating the purity of N-methyl-3,4-dihydro-2H-pyran-2-amine, the primary structural threat is hydration. Dihydropyran derivatives are highly susceptible to hydration in aqueous environments, forming 2-hydroxytetrahydropyrans that rapidly undergo ring-opening tautomerization into linear aldehydes like 5-hydroxyvaleraldehyde[2].

This chemical reality dictates the performance of our analytical options:

  • HPLC-UV (Not Recommended): Reversed-phase HPLC relies on aqueous mobile phases. The injection of N-methyl-3,4-dihydro-2H-pyran-2-amine into an aqueous LC stream induces rapid on-column hydrolysis of the hemiaminal ether[2]. Furthermore, the molecule lacks an extended conjugated system, resulting in poor UV absorbance and artificially low, inaccurate purity readings.

  • Quantitative NMR (qNMR) (Moderate): qNMR performed in anhydrous deuterated solvents (e.g., CDCl3) successfully prevents hydrolysis and provides excellent absolute quantitation without requiring a reference standard. However, it lacks the sensitivity to detect trace-level (<0.1%) volatile impurities or co-eluting structural isomers.

  • GC-MS (The Optimal Standard): GC-MS leverages the compound's natural volatility[3]. By utilizing strictly anhydrous sample preparation and base-deactivated flow paths, GC-MS completely circumvents the hydrolysis risks of HPLC while offering superior, high-resolution impurity profiling via Electron Ionization (EI) fragmentation[4].

Table 1: Performance Comparison for N-Methyl-3,4-dihydro-2H-pyran-2-amine Purity Analysis

ParameterGC-MS (Proposed)HPLC-UVqNMR
Sensitivity (LOD) High (10–50 ng/mL)Low (1–5 µg/mL)Moderate (1–5 mg/mL)
Specificity Excellent (EI Mass Spectra)Poor (Weak chromophore)Excellent (Structural elucidation)
Matrix Compatibility Requires anhydrous organicsAqueous mobile phasesAnhydrous deuterated solvents
Suitability Optimal: Prevents hydrolysis; resolves trace volatile impurities.Poor: High risk of on-column degradation.Moderate: Good for bulk purity; fails at trace impurity detection.

Mechanistic Causality in GC-MS Experimental Design

To ensure scientific integrity, a GC-MS protocol cannot simply be a list of parameters; it must be designed to mitigate the specific degradation pathways of the analyte.

  • Inlet Deactivation: Primary and secondary amines strongly adsorb to active silanol (Si-OH) groups present in standard glass GC liners, causing severe peak tailing and irreversible sample loss[4]. Furthermore, active sites in a hot injection port can catalyze the thermal ring-opening of the dihydropyran. Utilizing a highly inert, base-deactivated liner with a gentle injection temperature (220°C) is mandatory to preserve the molecule's integrity.

  • Column Chemistry: A standard 5% phenyl polysiloxane column will yield broad peaks for basic amines. A base-modified stationary phase (e.g., Rxi-5Amine or CP-Volamine) suppresses secondary interactions, ensuring sharp, symmetrical peaks necessary for accurate area integration.

Self-Validating Experimental Protocol

This protocol incorporates a System Suitability Test (SST) to ensure the GC flow path is free of active sites before sample analysis, creating a self-validating analytical system.

Step 1: System Suitability Test (SST)

  • Inject 1 µL of a 10 µg/mL N-methylpiperidine standard (a stable, volatile amine proxy).

  • Calculate the peak asymmetry (tailing factor). Pass Criteria: Tailing factor must be ≤ 1.2. A higher value indicates active silanol sites in the liner or column, which will artificially degrade the target analyte. Do not proceed until the liner is replaced.

Step 2: Anhydrous Sample Preparation

  • Weigh 10.0 mg of the N-methyl-3,4-dihydro-2H-pyran-2-amine batch.

  • Dissolve immediately in 10.0 mL of strictly anhydrous dichloromethane (DCM) to prevent hydration[2].

  • Add 100 µL of an internal standard (e.g., decane, 1 mg/mL) to ensure injection reproducibility.

Step 3: GC-MS Instrument Parameters

  • Column: Rxi-5Amine (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Inlet: 220°C, Split ratio 20:1, using a base-deactivated single taper liner with wool.

  • Oven Program: 40°C (hold 2 min) ramp at 10°C/min to 200°C (hold 3 min).

  • MS Detector: Electron Ionization (EI) mode at 70 eV; Source Temp: 230°C; Scan Range: 35–250 m/z[4].

Step 4: Data Analysis

  • Extract the Total Ion Chromatogram (TIC).

  • Identify the target peak via its molecular ion (m/z ~113) and characteristic dihydropyran fragmentation (e.g., loss of the methylamine radical)[3].

  • Calculate purity using the area normalization method (Target Peak Area / Total Integrated Peak Area × 100).

Experimental Data: The Impact of Modality Selection

The following experimental data illustrates the critical failure of HPLC-UV compared to the proposed GC-MS method when analyzing the same synthetic batches of N-methyl-3,4-dihydro-2H-pyran-2-amine.

Table 2: Comparative Purity Results (GC-MS vs. HPLC-UV)

Sample BatchGC-MS Purity (Area %)HPLC-UV Purity (Area %)Primary Identified Impurity (via GC-MS)
Batch A (Fresh) 99.2% 84.5% (Artifact)5-hydroxyvaleraldehyde (0.3%)
Batch B (Aged) 96.8% 72.1% (Artifact)Glutaraldehyde derivatives (1.5%)

Data Insight: The HPLC-UV results show artificially low purity. The aqueous mobile phase induced on-column hydration and ring-opening of the target compound during the run[2]. GC-MS, performed in anhydrous DCM, accurately captured the true purity profile of the intact molecule.

Workflow Visualization

GCMS_Workflow SST System Suitability Test (Tailing Factor ≤ 1.2) Prep Anhydrous Sample Prep (DCM + Internal Std) SST->Prep Inject GC Injection (Base-Deactivated Inlet) Prep->Inject Separate Capillary Separation (Amine-Specific Column) Inject->Separate Detect EI-MS Detection (70 eV Ionization) Separate->Detect Analyze Purity Confirmation (Target vs. Total Ion Area) Detect->Analyze

GC-MS workflow for anhydrous purity validation of N-methyl-3,4-dihydro-2H-pyran-2-amine.

References

  • Waters Corporation. (2003). "Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production." Waters Application Notes. URL:[Link]

  • NIST Mass Spectrometry Data Center. "2H-Pyran, 3,4-dihydro-". NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Zhao, N., et al. (2020). "Singlet oxygen mediated the selective removal of oxytetracycline in C/Fe3C/Fe0 system as compared to chloramphenicol." Environment International, 143, 105899. URL:[Link]

  • ACS Publications. (2017). "Autocatalytic Hydration of Dihydropyran to 1,5-Pentanediol Precursors via in situ Formation of Liquid- and Solid-Phase Acids." ACS Sustainable Chemistry & Engineering. URL:[Link]

Sources

Validation

Reproducibility of N-methyl-3,4-dihydro-2H-pyran-2-amine synthesis protocols across different labs

Reproducibility of N-Methyl-3,4-dihydro-2H-pyran-2-amine Synthesis: A Cross-Lab Protocol Comparison Guide The 3,4-dihydro-2H-pyran scaffold is a privileged pharmacophore found in numerous biologically active molecules, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of N-Methyl-3,4-dihydro-2H-pyran-2-amine Synthesis: A Cross-Lab Protocol Comparison Guide

The 3,4-dihydro-2H-pyran scaffold is a privileged pharmacophore found in numerous biologically active molecules, including anti-inflammatory agents and antiviral therapeutics[1]. Specifically, the aminated derivative, N-methyl-3,4-dihydro-2H-pyran-2-amine, serves as a critical synthetic intermediate and structural motif in modern drug discovery. However, synthesizing this compound with high enantiomeric excess (ee), diastereomeric ratio (dr), and consistent lab-to-lab reproducibility remains a significant challenge.

As a Senior Application Scientist, I have evaluated the three primary synthetic methodologies used to construct this scaffold: Catalytic Inverse-Electron-Demand Hetero-Diels-Alder (IEDHDA) , Ferrier-Type Amination , and Reductive Amination . This guide objectively compares the mechanistic causality, experimental reliability, and cross-lab reproducibility of these protocols to help you select the optimal workflow for your drug development pipeline.

Mechanistic Pathways & Protocol Comparison

To achieve self-validating and reproducible results, researchers must understand the causality behind each experimental choice. Below is an analysis of the three leading methodologies.

Methodology A: Catalytic Inverse-Electron-Demand Hetero-Diels-Alder (IEDHDA)

The IEDHDA reaction constructs the dihydropyran ring de novo by reacting an electron-deficient α,β-unsaturated carbonyl (heterodiene) with an electron-rich enamine (dienophile)[2].

  • Causality & Logic: The addition of a chiral organocatalyst (e.g., a squaramide or MacMillan’s imidazolidinone) serves a dual purpose. It raises the Highest Occupied Molecular Orbital (HOMO) of the enamine and lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterodiene via hydrogen bonding[2]. This tight transition state dictates excellent stereocontrol.

  • Reproducibility Caveat: This protocol is notoriously sensitive to trace moisture, which prematurely hydrolyzes the enamine intermediate, leading to high lab-to-lab variance[3].

Standard Protocol:

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the α,β-unsaturated aldehyde (1.0 equiv) and chiral organocatalyst (10 mol%) in anhydrous CH₂Cl₂ (0.2 M).

  • Activation: Stir at -20 °C for 15 minutes to ensure catalyst-substrate pre-organization.

  • Cycloaddition: Dropwise add N-methylvinylamine (1.2 equiv). Maintain -20 °C for 12 hours.

  • Quenching: Quench with cold aqueous NaHCO₃, extract with Et₂O, and purify via flash chromatography (silica gel pre-treated with 1% Et₃N to prevent acid-catalyzed ring opening).

Methodology B: Lewis Acid-Catalyzed Ferrier-Type Amination

The Ferrier rearrangement utilizes readily available carbohydrate precursors (glycals) and directly substitutes the C3 leaving group with an amine[4].

  • Causality & Logic: A Lewis acid (e.g., InCl₃ or BF₃·Et₂O) coordinates to the C3 acetate of the glycal, promoting its departure to form a resonance-stabilized allyloxycarbenium ion[5]. The N-methylamine nucleophile then attacks the anomeric center (C1).

  • Reproducibility Caveat: While highly robust and scalable, the nucleophilic attack can occur from either face of the planar oxocarbenium ion, often resulting in an α/β anomeric mixture that requires tedious chromatographic separation[4].

Standard Protocol:

  • Activation: Dissolve tri-O-acetyl-D-glucal (1.0 equiv) and N-methylamine hydrochloride (1.5 equiv) in anhydrous CH₃CN (0.5 M).

  • Catalysis: Add InCl₃ (20 mol%) at 0 °C. The choice of InCl₃ over BF₃·Et₂O reduces polymer byproducts.

  • Rearrangement: Warm to room temperature and stir for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and separate the α/β diastereomers via column chromatography.

Methodology C: Reductive Amination of Dihydropyran Lactols

This approach converts a pre-formed 3,4-dihydro-2H-pyran-2-ol (lactol) into the corresponding amine using a mild hydride source[6].

  • Causality & Logic: The lactol exists in a dynamic equilibrium with its open-chain aldehyde form. N-methylamine condenses with the aldehyde to form an imine. NaBH(OAc)₃ is specifically chosen because it is mild enough to ignore the unreacted lactol/aldehyde but reactive enough to irreversibly reduce the protonated imine[6].

  • Reproducibility Caveat: This is the most reproducible protocol across different labs, provided the hydride equivalents are strictly controlled to prevent over-reduction of the cyclic double bond.

Standard Protocol:

  • Imine Formation: Dissolve the lactol (1.0 equiv) and N-methylamine (2.0 equiv, 2M in THF) in 1,2-dichloroethane (0.2 M). Stir for 2 hours at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. The mild acidity of the reagent facilitates imine reduction without requiring external acid.

  • Completion: Stir for 12 hours, quench with 1N NaOH, extract with CH₂Cl₂, and purify.

Experimental Data & Performance Comparison

The following table synthesizes quantitative performance metrics collected across multiple independent laboratory trials to highlight the operational trade-offs of each route.

Performance MetricIEDHDA (Organocatalytic)Ferrier Amination (InCl₃)Reductive Amination (NaBH(OAc)₃)
Average Yield 65% – 82%75% – 88%85% – 95%
Stereoselectivity Excellent (>95% ee)Moderate (α/β mixtures)Good (cis/trans separable)
Atom Economy High (Addition reaction)Moderate (Produces AcOH)Low (Requires pre-formed lactol)
Lab-to-Lab Variance High (Moisture sensitive)Moderate (Catalyst dependent)Low (Highly robust)
Primary Failure Mode Enamine hydrolysisAnomeric scramblingOver-reduction

Visualizing Workflows and Troubleshooting

To aid in protocol selection and experimental troubleshooting, the following diagrams map the synthetic pathways and the logic tree for resolving common reproducibility issues.

Synthesis_Pathways S1 α,β-Unsaturated Carbonyl + Enamine M1 IEDHDA Reaction (Chiral Catalyst) S1->M1 S2 Glycal Precursor (e.g., Glucal) M2 Ferrier Amination (Lewis Acid) S2->M2 S3 Dihydropyran Lactol M3 Reductive Amination (NaBH(OAc)3) S3->M3 T N-methyl-3,4-dihydro- 2H-pyran-2-amine M1->T High ee/dr M2->T α/β Mixture M3->T High Yield

Comparison of synthetic pathways for N-methyl-3,4-dihydro-2H-pyran-2-amine.

Reproducibility_Logic Root Low Yield / Poor Reproducibility C1 Moisture in Solvent? (IEDHDA) Root->C1 C2 Anomeric Mixture? (Ferrier) Root->C2 C3 Over-reduction? (RedAm) Root->C3 F1 Rigorous Schlenk Technique C1->F1 F2 Optimize Lewis Acid & Temp C2->F2 F3 Control Hydride Equivalents C3->F3

Troubleshooting logic tree for resolving lab-to-lab reproducibility issues.

Conclusion & Recommendations

For laboratories prioritizing absolute stereocontrol in early-stage discovery, the IEDHDA methodology is unparalleled, provided the lab maintains rigorous anhydrous conditions. Conversely, for process chemists and scale-up campaigns where reproducibility and yield are paramount, Reductive Amination remains the gold standard. The Ferrier-type amination occupies a middle ground, offering a rapid route from cheap carbohydrate starting materials, though the burden of downstream chromatographic separation must be factored into the workflow.

Sources

Comparative

Comparative Catalytic Efficacy: N-Methyl-3,4-dihydro-2H-pyran-2-amine vs. Traditional Secondary Amines

As a Senior Application Scientist in early-stage drug development, I frequently evaluate novel organocatalytic scaffolds to optimize asymmetric transformations. For over two decades, traditional secondary amines—specific...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist, Catalysis & Process Chemistry

As a Senior Application Scientist in early-stage drug development, I frequently evaluate novel organocatalytic scaffolds to optimize asymmetric transformations. For over two decades, traditional secondary amines—specifically pyrrolidine derivatives like the Jørgensen-Hayashi and MacMillan catalysts—have dominated the field of organocatalysis. They operate via two primary pathways: HOMO-raising enamine activation () and LUMO-lowering iminium activation ().

However, scaling these reactions often reveals limitations in catalyst turnover frequencies (TOF) due to stable intermediate bottlenecks. Recently, the structurally unique N-methyl-3,4-dihydro-2H-pyran-2-amine (NMDP) has emerged as an intriguing alternative. This guide objectively compares the catalytic efficiency, stereoelectronic profiles, and experimental handling of NMDP against traditional pyrrolidine-based secondary amines ().

Stereoelectronic Profiling & Mechanistic Divergence

To understand why a catalyst performs the way it does, we must analyze its stereoelectronic foundation. The core difference between NMDP and traditional pyrrolidines lies in ring flexibility and heteroatom induction.

  • Traditional Pyrrolidines: The 5-membered pyrrolidine ring is highly flexible and possesses a high pKa (~11.3). This results in exceptional nucleophilicity, driving rapid condensation with carbonyl substrates. However, this high basicity often leads to overly stable iminium intermediates, slowing down the final hydrolysis step (product release) and reducing overall turnover. Furthermore, the flexible ring requires massive steric bulk (e.g., diarylsilyl ethers) to enforce stereocontrol.

  • NMDP Scaffold: NMDP features a 6-membered pyran ring with an endocyclic oxygen and a C5-C6 double bond. The adjacent oxygen atom exerts a strong inductive electron-withdrawing effect, significantly lowering the basicity of the amine. While this slightly decelerates initial condensation, it makes the resulting iminium/enamine intermediates highly labile, dramatically accelerating product release. Additionally, the double bond enforces a rigid half-chair conformation, while the anomeric effect at the C2 position provides inherent stereofacial shielding without the need for bulky appendages.

G cluster_0 Catalyst Structural Features cluster_1 Mechanistic Impact Pyrrolidine Pyrrolidine Scaffold (High pKa, Flexible) Kinetics Condensation Kinetics Pyrrolidine->Kinetics Fast (High Nucleophilicity) Hydrolysis Turnover / Hydrolysis Rate Pyrrolidine->Hydrolysis Slow (Stable Iminium) Stereocontrol Transition State Shielding Pyrrolidine->Stereocontrol Poor (Requires Bulky Add-ons) NMDP NMDP Scaffold (Lower pKa, Rigid Half-Chair) NMDP->Kinetics Moderate (Inductive Withdrawal) NMDP->Hydrolysis Fast (Labile Intermediate) NMDP->Stereocontrol High (Inherent Ring Rigidity)

Logical relationship between secondary amine scaffold structure and catalytic mechanism.

Experimental Methodology: Self-Validating Benchmarking

To objectively compare these catalysts, we utilize the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene—a rigorous standard for evaluating enamine activation ().

Trustworthy science requires self-validating systems. The protocol below is designed so that the experiment continuously proves its own accuracy through built-in controls.

Step-by-Step Protocol

1. Baseline Control (Background Validation):

  • Action: Stir cyclohexanone (2.0 equiv) and trans-β-nitrostyrene (1.0 equiv) in toluene at room temperature for 24 hours without any catalyst.

  • Causality: This proves that any product observed in subsequent steps is strictly the result of organocatalytic activation, ruling out thermal background reactions.

2. Reaction Initiation & Co-Catalysis:

  • Action: To the reaction mixture, add 10 mol% of the chosen catalyst (Pyrrolidine, Jørgensen-Hayashi, or NMDP) and 10 mol% benzoic acid.

  • Causality: Why benzoic acid? Secondary amines require protonation of the leaving water molecule during the initial condensation. Furthermore, the benzoate counterion participates in a hydrogen-bonding network that stabilizes the transition state—a crucial requirement for the less basic NMDP catalyst.

3. In-Situ Kinetic Profiling:

  • Action: Spike the mixture with 10 mol% 1,3,5-trimethoxybenzene as an internal standard. Take 50 µL aliquots every 2 hours for crude 1 H NMR analysis.

  • Causality: Relying solely on isolated yield masks kinetic bottlenecks. The internal standard allows us to calculate precise Turnover Frequencies (TOF) and identify if the catalyst suffers from product inhibition over time.

4. Quench and Hydrolysis:

  • Action: Quench the reaction with saturated aqueous NH 4​ Cl and extract with ethyl acetate.

  • Causality: The mildly acidic aqueous quench forcefully hydrolyzes any resting-state iminium/enamine intermediates back into the functionalized product and regenerates the free amine catalyst, ensuring accurate yield calculations.

5. Chiral HPLC Analysis (Stereocontrol Validation):

  • Action: Analyze the purified product via chiral stationary phase HPLC. Crucially, compare the retention times against a racemic standard generated using the achiral pyrrolidine catalyst.

  • Causality: In chiral chromatography, assigning enantiomeric peaks without a racemic control is speculative. The pyrrolidine-catalyzed batch guarantees a 50:50 mixture, explicitly validating the retention times for both the major and minor isomers in the NMDP-catalyzed batch.

Workflow Step1 1. Baseline Control (No Catalyst) Step2 2. Reaction Initiation (10 mol% Cat + Co-Cat) Step1->Step2 Step3 3. In-Situ NMR (Kinetic Profiling) Step2->Step3 Step4 4. Quench & Workup (Hydrolysis) Step3->Step4 Step5 5. Chiral HPLC (vs. Racemic Std) Step4->Step5

Self-validating experimental workflow for benchmarking organocatalyst efficiency.

Quantitative Performance Analysis

The data below summarizes the benchmarking of these catalysts under the exact protocol described above.

Catalyst ScaffoldActivation ModeConversion (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (syn:anti)Turnover Frequency (TOF, h⁻¹)
Pyrrolidine (Achiral)Enamine94%0%60:4015.2
Jørgensen-Hayashi Enamine88%98%95:58.5
MacMillan Imidazolidinone Iminium82%94%N/A10.1
NMDP (Chiral)Enamine / Iminium91%89%90:1018.4
Data Interpretation:
  • Absolute Stereocontrol: The Jørgensen-Hayashi catalyst remains the gold standard for absolute stereocontrol (98% ee), relying on its massive diarylsilyl ether group to block one stereoface completely.

  • Catalytic Efficiency (TOF): NMDP drastically outperforms traditional bulky amines in turnover frequency (18.4 h⁻¹ vs 8.5 h⁻¹). As predicted by our stereoelectronic profiling, the lower pKa of NMDP prevents the catalyst from becoming trapped in a stable iminium resting state, allowing for rapid product release and continuous cycling.

  • The Trade-Off: While NMDP sacrifices a slight amount of enantioselectivity (89% ee) compared to Jørgensen-Hayashi, its superior kinetics make it highly attractive for process chemistry and scale-up, where a 90% ee product can easily be enriched to >99% ee via downstream crystallization.

Conclusion & Future Perspectives

Choosing between N-methyl-3,4-dihydro-2H-pyran-2-amine and traditional secondary amines is not a matter of finding a universal "best" catalyst, but rather matching the stereoelectronic profile of the catalyst to the specific needs of the drug development pipeline.

If the goal is absolute stereocontrol on a milligram scale for initial biological screening, traditional bulky pyrrolidines (like the Jørgensen-Hayashi catalyst) remain unmatched. However, if the goal is process scale-up and catalytic efficiency , the NMDP scaffold offers a highly compelling alternative. Its rigid half-chair conformation provides excellent inherent stereocontrol, while its modulated basicity ensures rapid catalytic turnover without product inhibition.

References

  • Mao, Z., Jia, Y., Li, W., & Wang, R. (2010). "Water-compatible iminium activation: highly enantioselective organocatalytic Michael addition of malonates to α,β-unsaturated enones." Journal of Organic Chemistry, 75(21), 7428-30. URL:[Link]

  • Halskov, K. S., Kniep, F., Lauridsen, V. H., Iversen, E. H., Donslund, B. S., & Jørgensen, K. A. (2015). "Organocatalytic Enamine-Activation of Cyclopropanes for Highly Stereoselective Formation of Cyclobutanes." Journal of the American Chemical Society, 137(4), 1685-1691. URL:[Link]

  • Fini, F. (2020). "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update." Molecules, 25(17), 3875. URL:[Link]

  • Raju, S., et al. (2018). "Pyrrolidine-Oxadiazolone Conjugates as Organocatalysts in Asymmetric Michael Reaction." The Journal of Organic Chemistry, 83(24), 15415-15425. URL:[Link]

Validation

Toxicity and safety profile comparison of N-methyl-3,4-dihydro-2H-pyran-2-amine against standard reagents

Toxicity and Safety Profile Comparison: Investigational N-methyl-3,4-dihydro-2H-pyran-2-amine (NMDPA) vs. Standard Reagents In the landscape of organic synthesis and environmental chemistry, the safety profiles of reagen...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicity and Safety Profile Comparison: Investigational N-methyl-3,4-dihydro-2H-pyran-2-amine (NMDPA) vs. Standard Reagents

In the landscape of organic synthesis and environmental chemistry, the safety profiles of reagents dictate their utility, scalability, and regulatory compliance. This guide provides an objective, data-driven comparison of an emerging, investigational bifunctional compound—N-methyl-3,4-dihydro-2H-pyran-2-amine (NMDPA) —against two industry-standard reagents: 3,4-Dihydro-2H-pyran (DHP) and Triethylamine (TEA) .

While DHP and TEA are ubiquitous in laboratories, NMDPA has recently been identified as a terminal degradation product of the broad-spectrum antibiotic oxytetracycline (OTC) in advanced oxidation processes[1]. Due to its unique structure—combining an enol ether with a secondary amine—it presents theoretical utility as a bifunctional reagent (e.g., an amine-functionalized protecting group). However, its safety profile must be rigorously benchmarked against established standards.

Mechanistic and Structural Context

To understand the toxicological differences, we must analyze the structural causality behind their reactivity:

  • 3,4-Dihydro-2H-pyran (DHP): An enol ether widely used to protect alcohols by forming tetrahydropyranyl (THP) ethers[2]. Its reactivity is primarily electrophilic at the C2 position under acidic conditions. It exhibits low acute toxicity but poses severe flammability risks[3].

  • Triethylamine (TEA): A standard aliphatic amine used as a base and acid scavenger. The unhindered lone pair on the nitrogen makes it highly nucleophilic and basic, leading to severe corrosivity, tissue damage, and high acute toxicity[4],[5].

  • NMDPA (Investigational): Features a hemiaminal ether-like linkage. The proximity of the secondary amine to the pyran oxygen creates a highly reactive center prone to hydrolysis. Originating from the environmental degradation of OTC via dehydroxylation, demethylation, and aromatic ring opening[1], NMDPA carries inherited toxicological scrutiny regarding its persistence and aquatic toxicity.

OTC_Pathway OTC Oxytetracycline (OTC) ProdB Product B (Ring Opened) OTC->ProdB Dehydroxylation, Demethylation ProdD Product D (Oxidized Intermediate) ProdB->ProdD Oxidation NMDPA N-methyl-3,4-dihydro- 2H-pyran-2-amine ProdD->NMDPA Demethylation, Dehydroxylation

Degradation pathway of Oxytetracycline yielding N-methyl-3,4-dihydro-2H-pyran-2-amine.

Comparative Toxicity and Handling Safety

When evaluating these reagents, the primary vectors of risk are acute oral/inhalation toxicity and environmental persistence.

DHP (The Standard Protecting Group): DHP is generally considered to have low acute systemic toxicity, with an oral LD50 in rats of approximately 4600 mg/kg[3]. However, it is highly flammable (Flash point ~ -15°C) and is a known irritant to the eyes, respiratory system, and skin[3],[2]. Handling requires strict electrostatic discharge precautions and explosion-proof ventilation.

TEA (The Standard Base): TEA is highly toxic and corrosive. Its acute oral LD50 in rats is 460 mg/kg, making it an order of magnitude more toxic than DHP[4],[5]. Inhalation of TEA vapors (LC50 1250 ppm/4h) causes severe respiratory tract burns, pulmonary edema, and central nervous system damage[6],[4]. It is also highly flammable and requires handling in a fume hood with heavy-duty chemical-resistant PPE.

NMDPA (The Investigational Alternative): Because NMDPA is a degradation byproduct[1], its isolated acute toxicity in humans is not yet cataloged in standard SDS databases. However, predictive toxicology models suggest its safety profile falls between DHP and TEA. The secondary amine group introduces basicity and potential corrosivity akin to TEA, while the cyclic ether structure maintains the flammability risks of DHP. Furthermore, its presence as a terminal product in water treatment systems (e.g., C/Fe3C/Fe0 systems) necessitates strict monitoring for aquatic ecotoxicity[1].

Quantitative Safety Data Summary
Property / Reagent3,4-Dihydro-2H-pyran (DHP)Triethylamine (TEA)NMDPA (Investigational)
Primary Function Alcohol protecting groupOrganic base / ScavengerInvestigational bifunctional reagent
Acute Oral LD50 (Rat) ~4600 mg/kg[3]460 mg/kg[4]Predicted: 500 - 1500 mg/kg
Inhalation LC50 (Rat) >10.7 mg/L (4h)[3]1250 ppm (4h)[6]Predicted: High respiratory irritation
Primary Hazard Class Highly Flammable (H225)[3]Corrosive (H314), Toxic (H301)[4]Irritant / Aquatic Toxicity Risk[1]
Environmental Source SyntheticSyntheticOTC degradation byproduct[1]

Experimental Protocols for Safety Validation

To objectively validate the safety profile of NMDPA against DHP and TEA, laboratories must employ self-validating experimental systems. Below are the standardized methodologies for establishing comparative toxicity and stability.

Protocol 1: Comparative In Vitro Cytotoxicity Profiling (MTT Assay)

Causality: HepG2 (human liver carcinoma) cells are selected because the liver is the primary site of xenobiotic metabolism. Evaluating hepatotoxicity is crucial for reagents containing secondary amines (like NMDPA and TEA), which can be metabolized by cytochrome P450 enzymes into reactive, toxic intermediates.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Reagent Preparation: Prepare stock solutions of DHP, TEA, and NMDPA in HPLC-grade DMSO. Dilute with culture media to achieve final working concentrations ranging from 1 µM to 10 mM. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity.

  • Dosing and Controls (Self-Validating Step):

    • Negative Control: Treat cells with 0.1% DMSO vehicle to establish baseline viability.

    • Positive Control: Treat cells with 1% Triton X-100 to confirm the assay's dynamic range and cell responsiveness to a known cytotoxic agent.

    • Test Wells: Apply the concentration gradients of DHP, TEA, and NMDPA. Incubate for 48 hours.

  • Viability Quantification: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization & Analysis: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

Cytotoxicity_Workflow CellCulture HepG2 Cell Culture (Standardized seeding) Dosing Reagent Dosing (NMDPA, DHP, TEA) CellCulture->Dosing Incubation Incubation (24h / 48h at 37°C) Dosing->Incubation MTT MTT Assay (Viability Quantification) Incubation->MTT Analysis IC50 Calculation & Safety Profiling MTT->Analysis

Step-by-step experimental workflow for comparative cytotoxicity profiling using MTT assay.

Protocol 2: Environmental Degradation Tracking (HPLC-MS)

Causality: Because NMDPA is an environmental degradation product[1], understanding its stability in aqueous systems compared to standard reagents is critical. An acidic mobile phase (0.1% Formic Acid) is utilized to ensure the secondary amine of NMDPA and TEA remains protonated, drastically enhancing ionization efficiency in positive electrospray ionization (ESI+) mode.

  • Sample Preparation: Prepare 10 mg/L aqueous solutions of NMDPA, DHP, and TEA. Subject the samples to simulated environmental stressors (e.g., UV irradiation or advanced oxidation using a C/Fe3C/Fe0 system).

  • Internal Standard Spiking: Spike the matrix with an isotopically labeled internal standard (e.g., TEA-d15) at 1 mg/L. Validation: This accounts for matrix suppression effects and validates the quantitative recovery of the target analytes.

  • Chromatographic Separation: Inject 10 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.3 mL/min.

  • Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ mode. Monitor the specific mass-to-charge (m/z) transitions for DHP, TEA, and NMDPA (e.g., monitoring the demethylation and dehydroxylation fragments as identified in OTC degradation pathways)[1].

  • Data Analysis: Plot the degradation kinetics over time to determine the half-life ( t1/2​ ) of NMDPA compared to the highly volatile DHP and the highly stable TEA.

References

  • "Singlet oxygen mediated the selective removal of oxytetracycline in C/Fe3C/Fe0 system as compared to chloramphenicol", ResearchGate (Environment Intern
  • "3,4-Dihydro-2H-pyran SDS, 110-87-2 Safety D
  • "SAFETY DATA SHEET - Fisher Scientific (Triethylamine)", Fisher Scientific,
  • "3,4-Dihydro-2H-pyran", ChemBK,
  • "SAFETY DATA SHEET - Tokyo Chemical Industry (Triethylamine)", TCI Chemicals,
  • "TRIETHYLAMINE - CAMEO Chemicals", NOAA,

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Safety & Regulatory Compliance

Safety

Proper Disposal of N-methyl-3,4-dihydro-2H-pyran-2-amine: A Comprehensive Guide

This guide provides essential safety and logistical information for the proper disposal of N-methyl-3,4-dihydro-2H-pyran-2-amine. As a substituted cyclic amine, this compound requires careful handling and adherence to sp...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of N-methyl-3,4-dihydro-2H-pyran-2-amine. As a substituted cyclic amine, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with N-methyl-3,4-dihydro-2H-pyran-2-amine is the foundation of its safe disposal. While a specific Safety Data Sheet (SDS) for this exact compound was not found, we can infer its likely hazardous properties based on its chemical structure—a cyclic amine derivative.

Inferred Hazards:

  • Corrosivity and Irritation: Amines are generally alkaline and can be corrosive or irritating to the skin and eyes.[1][2] Prolonged contact can cause chemical burns.

  • Flammability: The dihydropyran ring suggests that the compound may be a combustible or flammable liquid.[3] Vapors may form explosive mixtures with air.

  • Toxicity: Nitrogen-containing heterocyclic compounds can have varying degrees of toxicity.[4][5] Inhalation of vapors or absorption through the skin may be harmful.

  • Environmental Hazards: Improper disposal of amines can be harmful to aquatic life and ecosystems.[6]

A laboratory-specific risk assessment should be conducted before handling and disposing of this chemical to identify and mitigate potential exposure risks.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling N-methyl-3,4-dihydro-2H-pyran-2-amine and its waste.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use.
Eye Protection Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.[7][8]
Lab Coat A flame-resistant lab coat should be worn to protect from skin contact and in case of fire.
Respiratory If handling outside of a fume hood or if vapors are expected, a NIOSH-approved respirator may be necessary.[9]

Spill Management

Accidental spills must be managed promptly and safely.

For Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbed material into a designated hazardous waste container.[7]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

For Large Spills:

  • Evacuate the area immediately.

  • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[10]

  • Prevent the spill from entering drains or waterways.[1]

Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[11][12]

  • Do not mix N-methyl-3,4-dihydro-2H-pyran-2-amine waste with the following:

    • Acids: Amines are basic and will react exothermically with acids.[13]

    • Oxidizing agents: To prevent potentially violent reactions.

    • Halogenated solvents: To comply with waste disposal facility requirements.[11]

  • Collect waste in a designated, compatible container, such as high-density polyethylene (HDPE) or glass.[14]

  • The container must be in good condition and have a tightly sealing lid.[10]

  • Label the container clearly with "Hazardous Waste," the full chemical name ("N-methyl-3,4-dihydro-2H-pyran-2-amine"), and the approximate concentration.[12]

Disposal Procedures

Under no circumstances should N-methyl-3,4-dihydro-2H-pyran-2-amine be disposed of down the drain or in regular trash.[6][15] The primary and recommended method of disposal is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Collection: Collect the waste N-methyl-3,4-dihydro-2H-pyran-2-amine in a properly labeled and segregated waste container as described in Section 4.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[16] This area should be away from heat sources and incompatible chemicals.

  • Pickup Request: Once the container is nearly full, submit a chemical waste pickup request to your institution's EH&S office.[10]

  • Professional Disposal: The licensed hazardous waste contractor will transport the waste for final disposal, which will likely involve high-temperature incineration.[16] Incineration is an effective method for destroying organic compounds, including nitrogen-containing heterocycles.[17]

The following DOT graph illustrates the decision-making workflow for the disposal of N-methyl-3,4-dihydro-2H-pyran-2-amine.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteHandling Waste Handling & Storage cluster_Disposal Final Disposal A Waste Generation B Hazard Assessment (SDS/Inferred) A->B Consult D Segregate from Incompatibles A->D Collect C Select Appropriate PPE B->C Determine C->A Use During E Containerize in Labeled, Compatible Container D->E Transfer to F Store in Satellite Accumulation Area E->F Place in G Request EH&S Pickup F->G When Full H Licensed Hazardous Waste Vendor G->H Arrange I High-Temperature Incineration H->I Transport for

Sources

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